1-Octen-3-yne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPKVCWUZMBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170191 | |
| Record name | 1-Octen-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17679-92-4 | |
| Record name | 1-Octen-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octen-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to IUPAC Nomenclature for Conjugated Enynes
Prepared for: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for conjugated enynes. It details the systematic rules for naming these unsaturated hydrocarbons, addresses stereochemistry, and includes supplementary information on their spectroscopic properties and a representative synthetic protocol to provide a holistic resource for professionals in the chemical and pharmaceutical sciences.
Core IUPAC Nomenclature Rules for Conjugated Enynes
The systematic naming of conjugated enynes follows a hierarchical set of rules designed to provide a unique and unambiguous name for each structure.[1][2]
Rule 1: Identify the Principal Carbon Chain The parent chain is the longest continuous carbon chain that contains the maximum number of double and triple bonds.[3] If there is a choice between two chains of equal length, the priority is given to the chain with the greater number of multiple bonds. If a further choice remains, select the chain with the maximum number of double bonds.[3]
Rule 2: Numbering the Principal Chain The primary goal is to assign the lowest possible locants (numbers) to the multiple bonds as a set, regardless of whether the bond is double or triple.[4][5]
-
First Point of Difference: Number the chain from the end that gives a lower number to the first multiple bond encountered. For instance, hex-1-en-4-yne is numbered from the left to give the first multiple bond the locant '1', whereas hex-4-en-1-yne is numbered from the right for the same reason.[6]
-
Breaking a Tie: If there is a tie in the locants of the first multiple bond from either direction, the double bond is given the lower number.[4][5][6][7][8][9] For example, (E)-hex-2-en-4-yne is numbered to give the double bond position 2, rather than the alternative which would place the triple bond at position 2.
Rule 3: Assembling the Name The name is constructed by citing the double bond ('en') before the triple bond ('yne'). The terminal 'e' from '-ene' is dropped when followed by '-yne'.[1][3][6]
-
Format: (Stereoisomerism)-(Substituent Locants)-(Substituent Names)(Parent Chain Root)-(ene Locant)-en-(yne Locant)-yne.
-
Example: A six-carbon chain with a double bond at carbon 2 and a triple bond at carbon 4 is named hex-2-en-4-yne.
Rule 4: Stereochemistry For conjugated enynes exhibiting stereoisomerism, prefixes are used to designate the spatial arrangement of atoms.
-
E/Z Designation: The configuration around a double bond is specified using the E (entgegen) and Z (zusammen) notation based on the Cahn-Ingold-Prelog priority rules. This prefix, enclosed in parentheses, is placed at the beginning of the name.
-
R/S Designation: If the molecule contains chiral centers, the absolute configuration is denoted by (R) or (S) at the beginning of the name, preceded by the locant of the chiral center.
Visualizing the Nomenclature Workflow
The logical flow for determining the correct IUPAC name for a conjugated enyne can be visualized as a decision-making process.
Quantitative Data: Spectroscopic Properties
Conjugation in enyne systems significantly influences their spectroscopic properties, particularly in UV-Vis spectroscopy. The delocalization of π-electrons across the conjugated system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.[10][11]
As the length of the conjugated system increases, the wavelength of maximum absorbance (λmax) also increases.[11][12]
| Compound | Structure | Conjugated System | λmax (nm) |
| Ethene | H₂C=CH₂ | 1 Double Bond | ~170 |
| 1-Buten-3-yne | H₂C=CH-C≡CH | 1 Double, 1 Triple Bond | ~219 |
| 1,3,5-Hexatriene | H₂C=CH-CH=CH-CH=CH₂ | 3 Double Bonds | ~265 |
| Vitamin A₂ | C₂₀H₂₈O | 6 Double Bonds | ~350 |
Data compiled from sources.[11][13]
In infrared (IR) spectroscopy, conjugated enynes exhibit characteristic absorption bands. A terminal alkyne (≡C-H) will show a strong, sharp C-H stretching band near 3300 cm⁻¹.[13] The C≡C triple bond stretch appears around 2100 cm⁻¹, and the C=C double bond stretch is observed near 1650 cm⁻¹.[13]
Experimental Protocol: Synthesis of a Conjugated Enyne via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the synthesis of conjugated enynes.[14] It involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[15]
Objective: To synthesize (E)-1,4-diphenylbut-1-en-3-yne.
Reaction Scheme: (E)-β-Bromostyrene + Phenylacetylene → (E)-1,4-diphenylbut-1-en-3-yne
Materials:
-
(E)-β-Bromostyrene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide [CuI] (0.06 mmol)
-
Triethylamine (TEA) (3 mL)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous toluene (5 mL) and triethylamine (3 mL) are added via syringe. The mixture is stirred to dissolve the catalysts.
-
Addition of Reactants: (E)-β-bromostyrene (183 mg, 1.0 mmol) is added, followed by the dropwise addition of phenylacetylene (122 mg, 1.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is redissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure conjugated enyne product.
This protocol provides a general framework; specific conditions may be optimized for different substrates.[14][16]
References
- 1. cuyamaca.edu [cuyamaca.edu]
- 2. iupac.org [iupac.org]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. echemi.com [echemi.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Enynes [chem.ucalgary.ca]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A General and Versatile Method for CC Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds [organic-chemistry.org]
- 15. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 16. Preparation of conjugated 1,3-enynes by Rh(iii)-catalysed alkynylation of alkenes via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1-Octen-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the conjugated enyne, 1-octen-3-yne (CAS No. 17679-92-4). The document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines standardized experimental protocols for these analytical techniques. This information is critical for the identification, characterization, and quality control of this versatile chemical scaffold in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl and alkyl protons. The terminal vinyl group protons typically exhibit characteristic chemical shifts and coupling patterns (geminal, cis, and trans).[1]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (vinyl) | 5.2 - 5.8 | dd | J_trans ≈ 17, J_cis ≈ 10 |
| H-2 (vinyl) | 5.0 - 5.4 | d | J_trans ≈ 17 |
| H-2' (vinyl) | 5.0 - 5.4 | d | J_cis ≈ 10 |
| H-5 (alkyl) | 2.1 - 2.4 | t | J ≈ 7 |
| H-6, H-7 (alkyl) | 1.3 - 1.6 | m | - |
| H-8 (alkyl) | 0.8 - 1.0 | t | J ≈ 7 |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The sp-hybridized carbons of the alkyne and sp²-hybridized carbons of the alkene resonate in distinct regions of the spectrum.[1]
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |
| C-1 | sp² | ~123 |
| C-2 | sp² | ~129 |
| C-3 | sp | ~83 |
| C-4 | sp | ~89 |
| C-5 | sp³ | ~20 |
| C-6 | sp³ | ~30 |
| C-7 | sp³ | ~22 |
| C-8 | sp³ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene, alkyne, and alkane functionalities.[1]
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Alkene | =C-H stretch | 3010 - 3095 |
| Alkene | C=C stretch | 1610 - 1680 |
| Alkyne | C≡C stretch | 2100 - 2260 |
| Alkane | -C-H stretch | 2850 - 2960 |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound results in a molecular ion peak and a series of fragment ions that serve as a molecular fingerprint.[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[2]
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 108 | Moderate | [M]⁺ (Molecular Ion) |
| 79 | High | [C₆H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 39 | Moderate | [C₃H₃]⁺ |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These represent standard methodologies for the analysis of volatile organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a 90-degree pulse. Data is typically collected over a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).[3][4][5] The plates are gently pressed together to form a uniform thin film.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Separation (GC-MS): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC).[6] The GC separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase. The carrier gas is typically an inert gas like helium.[7]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[8]
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Much Sample Is Needed For Ir? Optimize Your Analysis With Minimal Material - Kintek Solution [kindle-tech.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Conjugated System in 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the conjugated system in 1-octen-3-yne. As a molecule featuring both a carbon-carbon double bond and a triple bond in conjugation, this compound exhibits a rich and diverse range of chemical transformations. This document delves into the core principles governing its reactivity, including electrophilic and nucleophilic additions, as well as pericyclic reactions. Detailed experimental protocols for key transformations, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Structural Uniqueness of this compound
This compound is a member of the conjugated enyne family, a class of hydrocarbons characterized by the presence of a C=C double bond and a C≡C triple bond separated by a single bond.[1] This conjugation leads to the delocalization of π-electrons across the C1 to C4 positions, which significantly influences the molecule's chemical behavior.[1] The interplay between the sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne creates multiple reactive sites, making this compound a versatile building block in organic synthesis.[1]
Molecular Structure:
-
Formula: C₈H₁₂
-
Molecular Weight: 108.18 g/mol
-
IUPAC Name: Oct-1-en-3-yne
-
CAS Number: 17679-92-4[2]
Synthesis of this compound
The synthesis of this compound and related enynes can be achieved through various established methods in organic chemistry.
Grignard Reaction
A common and effective method for constructing the carbon skeleton of molecules like 1-octen-3-ol, a precursor to this compound, is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl compound. For instance, the reaction of amylmagnesium bromide with acrolein can produce the backbone of 1-octen-3-ol with yields ranging from 65-85%.[1]
Experimental Protocol: Synthesis of 1-Octen-3-ol via Grignard Reaction
This protocol is adapted from the synthesis of a related compound and can be modified for 1-octen-3-ol.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, magnesium turnings (1.1 equivalents) are placed in anhydrous diethyl ether. A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of amylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Addition to Acrolein: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acrolein (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude 1-octen-3-ol is purified by vacuum distillation.
Reactivity of the Conjugated System
The conjugated π-system of this compound governs its reactivity, making it susceptible to a variety of addition and cycloaddition reactions.
Electrophilic Addition Reactions
The electron-rich double and triple bonds of this compound are susceptible to attack by electrophiles. The regioselectivity of these additions is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. However, in conjugated systems like this compound, the stability of the resulting carbocation intermediate plays a crucial role in determining the final product.
Hydrohalogenation (Addition of HBr):
The addition of hydrogen bromide to this compound can lead to a mixture of products due to the possibility of 1,2- and 1,4-addition, as well as addition to the triple bond. The reaction of aryl alkynes with HBr has been shown to produce syn Markovnikov adducts in dilute solutions, while at higher bromide concentrations, anti Markovnikov products can predominate.[3][4]
Bromination (Addition of Br₂):
The addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[5] In the case of this compound, the reaction can occur at either the double or the triple bond, with the double bond generally being more reactive towards electrophilic addition.
Nucleophilic Addition Reactions
Nucleophilic attack on the conjugated system of this compound is also a significant mode of reactivity, particularly when the system is activated by an electron-withdrawing group.
Organocuprate Addition (Gilman Reagents):
Organocuprates are soft nucleophiles that are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[6] While this compound itself is not activated, derivatives with electron-withdrawing groups would be expected to react with Gilman reagents at the C4 position.
Michael Addition:
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] For derivatives of this compound containing an activating group (e.g., a ketone at C-5), Michael addition would be a viable reaction pathway.
Quantitative Data for Nucleophilic Addition to a this compound Analog:
A study on the reaction of 2-methyl-1-octen-3-yne with benzaldehyde in the presence of an organozinc reagent provides insight into the nucleophilic addition to a similar enyne system. The reaction proceeds via a 1,2-addition to form a homopropargyl alcohol.[8]
| Entry | Enyne Structure (R¹, R²) | Condition A (t-BuZnBr) Yield (%) | Condition B (t-BuI/Zn) Yield (%) |
| 1 | R¹ = n-Bu, R² = Me | 36 | 31 |
| 2 | R¹ = H, R² = Me | 6 | Complex Mixture |
| 3 | R¹ = Ph, R² = Me | 77 | 45 |
| 4 | R¹ = Ph, R² = H | 10 | 40 |
| Table 1: Yields of homopropargyl alcohol from the reaction of various enynes with benzaldehyde.[8] |
Pericyclic Reactions
The conjugated system of this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[9] The double bond of this compound can act as a dienophile, reacting with a suitable diene. The reactivity in Diels-Alder reactions is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[10]
1,3-Dipolar Cycloaddition:
This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[11] The double or triple bond of this compound can serve as the dipolarophile. This reaction is a powerful tool for the synthesis of a wide variety of heterocyclic compounds.[12]
Catalytic Reactions
Catalytic Hydrogenation:
The selective reduction of the triple bond in this compound to a cis-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[13] This method is highly stereoselective, providing the Z-alkene.[14] Without a poisoned catalyst, hydrogenation would typically reduce both the alkyne and the alkene to the corresponding alkane.
Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst
-
Catalyst Preparation: Lindlar's catalyst (5% by weight of the alkyne) is suspended in a suitable solvent such as hexane or ethyl acetate.
-
Hydrogenation: this compound (1.0 equivalent) is dissolved in the same solvent and added to the catalyst suspension. The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the formation of the product. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The resulting 1,3-octadiene can be purified by column chromatography or distillation.
Pauson-Khand Reaction:
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[9] In an intramolecular sense, this reaction is a powerful method for constructing bicyclic systems from enynes.[1] The reaction generally proceeds with high regio- and stereoselectivity.[1]
Visualizing Reaction Mechanisms and Workflows
Synthesis of 1-Octen-3-ol via Grignard Reaction
Caption: Workflow for the synthesis of 1-octen-3-ol.
Pauson-Khand Reaction Mechanism
Caption: Mechanism of the Pauson-Khand reaction.
Conclusion
This compound, with its conjugated enyne system, is a versatile substrate in organic synthesis, capable of undergoing a wide array of chemical transformations. Its reactivity is dictated by the electronic nature of the conjugated double and triple bonds, allowing for controlled electrophilic and nucleophilic additions, as well as participation in pericyclic reactions. The ability to selectively functionalize either the alkene or the alkyne moiety, often with high stereocontrol, makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a foundational understanding of its reactivity and offers practical insights for its application in a research and development setting. Further exploration into the catalytic asymmetric transformations of this compound will undoubtedly continue to expand its utility in modern organic chemistry.
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octen-3-yne, a conjugated enyne, is a molecule of interest in synthetic chemistry due to its reactive nature. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal behavior of this compound. The document summarizes its physical and chemical properties, explores potential thermal decomposition pathways based on related compounds, and outlines relevant experimental protocols for its analysis.
Introduction
This compound (C₈H₁₂) is a volatile organic compound characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in a conjugated system.[1] This structural feature imparts a unique reactivity to the molecule, making it a valuable building block in organic synthesis. However, the same reactivity can also lead to thermal instability, posing challenges in its application, particularly in processes requiring elevated temperatures. This guide aims to consolidate the available information on the thermal stability and decomposition of this compound, providing a foundational resource for researchers in the field.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [2] |
| Molecular Weight | 108.18 g/mol | [2] |
| Boiling Point | 137-138.3 °C at 760 mmHg | [3] |
| Density | 0.778 - 0.783 g/cm³ | [3] |
| Appearance | Colorless gas or liquid | [4] |
Thermal Stability and Decomposition
Direct experimental data on the thermal decomposition of this compound is scarce in the public domain. However, insights can be drawn from studies on analogous compounds and general principles of organic chemistry.
General Observations
Conjugated enynes, such as this compound, are known to be more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the conjugated system.[5][6][7][8] Nevertheless, they are susceptible to thermal rearrangements and fragmentation at elevated temperatures. The typical temperature range for the synthesis and handling of similar enynes is often kept between 60-80°C to avoid decomposition.[1]
Potential Decomposition Pathways
Based on the pyrolysis of other C8 hydrocarbons and the known reactivity of enynes, several decomposition pathways can be postulated for this compound.
-
Fragmentation: At high temperatures (600-700°C), the primary decomposition mechanism is likely to be fragmentation into smaller, more stable molecules. Pyrolysis studies of C8 to C16 hydrocarbons have shown that the major gaseous products include methane, ethene, propene, and butene isomers.[9] It is therefore reasonable to expect a similar distribution of products from the pyrolysis of this compound.
-
Isomerization and Rearrangement: Enynes can undergo thermal isomerization.[10] A potential pathway for this compound could be a[10][10]-sigmatropic rearrangement, specifically a Cope rearrangement, if it can adopt a suitable conformation.[11][12][13][14][15] However, the classic Cope rearrangement involves a 1,5-diene system, and the direct applicability to a 1-en-3-yne system is not well-documented. It is possible that this compound could first isomerize to a species that can then undergo a Cope-like rearrangement.
The following diagram illustrates a hypothetical high-temperature fragmentation pathway for this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[12][16][17][18][19]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.[2]
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable TGA crucible (e.g., aluminum or alumina).[14]
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[16]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[20]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
The following diagram illustrates a typical TGA experimental workflow.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[18][20][21][22][23][24][25]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium).[23]
-
Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over the desired temperature range.
-
Data Analysis: Record the differential heat flow. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the decomposition products of a sample. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[26][27]
Experimental Protocol:
-
Sample Introduction: A small amount of this compound is introduced into the pyrolysis unit.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600-900°C) in an inert atmosphere.[3]
-
GC Separation: The volatile pyrolysis products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 300°C).
-
MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries.
The following diagram illustrates the workflow for Py-GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Vinylacetylene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. multimedia.knv.de [multimedia.knv.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Cope Rearrangement [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 19. particletechlabs.com [particletechlabs.com]
- 20. mdpi.com [mdpi.com]
- 21. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery and First Synthesis of 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octen-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation. While not as extensively studied as its corresponding alcohol, 1-octen-3-ol, a well-known flavor and aroma compound, this compound represents a valuable synthetic intermediate and a subject of interest in the study of conjugated systems. This technical guide provides a comprehensive overview of the discovery and the likely first synthetic approaches to this compound, based on established organometallic reactions. Detailed experimental protocols for plausible pioneering synthetic routes are presented, along with a summary of its key physical and spectroscopic properties.
Introduction
The discovery of this compound is not marked by a singular, celebrated event in the annals of chemistry. Its existence and synthesis are rather an outcome of the broader exploration of alkyne and vinyl organometallic chemistry in the mid-20th century. The development of powerful synthetic tools, such as the Grignard and Sonogashira reactions, enabled chemists to construct a vast array of unsaturated hydrocarbons, including conjugated enynes like this compound. While a definitive "first" synthesis paper is not readily apparent in the historical literature, the logical and documented synthetic strategies of the era point towards specific and reliable methods for its preparation. This guide will focus on the most probable early synthetic routes.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule begins with its fundamental properties. The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| CAS Number | 17679-92-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 137 °C |
| Density | 0.783 g/mL |
| Refractive Index | 1.459 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹³C NMR | Predicted shifts around 122.9 ppm (C1, =CH₂), 129.4 ppm (C2, =CH), 82.1 ppm (C3, ≡C), 88.5 ppm (C4, ≡C), and various signals for the butyl chain (C5-C8). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 108. Major fragment ions at m/z 79 and 77. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡C stretch (around 2200-2250 cm⁻¹), C=C stretch (around 1620-1680 cm⁻¹), and =C-H stretch (around 3010-3095 cm⁻¹). |
Plausible First Synthetic Routes
Given the state of organic synthesis in the mid-20th century, two primary methods stand out as the most likely avenues for the first synthesis of this compound: the Grignard reaction and the Sonogashira coupling.
Grignard Reaction Approach
The Grignard reaction, discovered in the early 1900s, was a cornerstone of C-C bond formation. A plausible route to this compound involves the reaction of a vinyl Grignard reagent with an appropriate electrophile, or an alkynyl Grignard reagent with an aldehyde followed by dehydration. A more direct and likely early approach would be the coupling of an alkynyl Grignard reagent with an allyl halide, or a vinyl Grignard with a propargyl halide. A highly probable specific pathway is the reaction of vinylmagnesium bromide with 1-hexyne.
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add vinyl bromide (1.1 molar equivalents) dissolved in anhydrous THF via the dropping funnel, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the vinylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve 1-hexyne (1.0 molar equivalent) in anhydrous THF. Slowly add the 1-hexyne solution to the Grignard reagent.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Caption: Grignard-based synthesis of this compound.
Sonogashira Coupling Approach
Developed in the 1970s, the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, would be a highly efficient method for the synthesis of this compound.
-
Reaction Setup: To a solution of 1-hexyne (1.2 molar equivalents) and vinyl bromide (1.0 molar equivalent) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add a catalytic amount of a palladium(0) source (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and a copper(I) co-catalyst (e.g., copper(I) iodide, 1-3 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated amine hydrobromide salt. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Caption: Sonogashira coupling for this compound synthesis.
Logical Relationships in Synthesis
The synthesis of this compound relies on the fundamental principles of creating a carbon-carbon bond between an sp²-hybridized carbon of the vinyl group and an sp-hybridized carbon of the alkyne. The following diagram illustrates the logical relationship of the key components in these synthetic strategies.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
While the specific historical record of the discovery and first synthesis of this compound is not prominently documented, its preparation is readily achievable through well-established synthetic methodologies. The Grignard reaction and the Sonogashira coupling represent the most plausible and efficient routes for its initial and subsequent syntheses. This technical guide provides researchers and drug development professionals with the foundational knowledge of its synthesis and properties, enabling its use as a versatile building block in the creation of more complex molecular architectures. The detailed protocols and data presented herein serve as a practical resource for the laboratory preparation and characterization of this fundamental conjugated enyne.
Quantum Chemical Calculations for 1-Octen-3-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties and reactivity of 1-octen-3-yne. This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its electronic structure and potential energy surfaces through computational methods is crucial for its application in medicinal chemistry and materials science.
Introduction to this compound
This compound is a molecule featuring a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond. This arrangement of π-systems endows it with unique chemical reactivity, making it a valuable building block for the synthesis of complex organic molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a molecular level.
Molecular and Physical Properties
A summary of the known physical and computed properties of this compound is presented below. These values serve as a baseline for computational studies.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| IUPAC Name | oct-1-en-3-yne | PubChem[1] |
| CAS Number | 17679-92-4 | PubChem[1] |
| Density | 0.778 g/cm³ | Chemsrc[2] |
| Boiling Point | 138.3°C at 760 mmHg | Chemsrc[2] |
| Flash Point | 24.9°C | Chemsrc[2] |
| Refractive Index | 1.442 | Chemsrc[2] |
| LogP | 2.366 | Chemsrc[2] |
Methodologies for Quantum Chemical Calculations
The theoretical investigation of this compound and related enyne systems typically employs a range of quantum chemical methods. The choice of method depends on the desired accuracy and the specific property being investigated.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules like this compound.[3] It offers a good balance between computational cost and accuracy.
-
Functionals: Generalized Gradient Approximation (GGA) functionals have proven effective for studying enyne cyclizations.[4][5] For higher accuracy, hybrid functionals such as B3LYP or M06-2X are often employed.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.
Ab Initio Methods
For more accurate energy calculations, especially for reaction barriers and thermochemistry, higher-level ab initio methods are often used, typically in conjunction with geometries optimized at the DFT level.
-
Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-quality energies.[4][5]
Experimental Protocol: A General Computational Workflow
A typical workflow for the quantum chemical investigation of this compound is outlined below. This process can be adapted for studying its various properties and reactions.
Caption: General workflow for quantum chemical calculations on this compound.
Key Computational Data and Insights
Quantum chemical calculations can provide a wealth of quantitative data regarding the structure, stability, and reactivity of this compound.
Table 2: Representative Computed Molecular Properties of this compound (Hypothetical Data)*
| Property | Method/Basis Set | Calculated Value |
| Total Electronic Energy | B3LYP/6-31G | Value in Hartrees |
| Dipole Moment | B3LYP/6-31G | Value in Debye |
| HOMO Energy | B3LYP/6-31G | Value in eV |
| LUMO Energy | B3LYP/6-31G | Value in eV |
| HOMO-LUMO Gap | B3LYP/6-31G | Value in eV |
| Rotational Constants | B3LYP/6-31G | Values in GHz |
| Vibrational Frequencies | B3LYP/6-31G* | List of key frequencies (e.g., C=C stretch, C≡C stretch, C-H stretches) |
*Note: These are representative data types. Actual values would be obtained from specific calculations.
Reactivity and Potential Reaction Pathways
The conjugated enyne system of this compound is susceptible to a variety of chemical transformations. Computational chemistry is instrumental in elucidating the mechanisms of these reactions by mapping their potential energy surfaces.
Addition Reactions
The double and triple bonds of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic properties of the enyne system.
Cyclization Reactions
Enynes are well-known precursors for various cyclization reactions, which are often catalyzed by transition metals.[4][5] Quantum chemical studies can help in understanding the role of the catalyst and in predicting the feasibility of different cyclization pathways.
Radical Reactions
The π-system of this compound can also participate in radical reactions. Computational studies can model the intermediates and transition states involved in these complex reaction cascades.[6][7]
Caption: Potential reaction pathways for this compound.
Conclusion
Quantum chemical calculations provide indispensable insights into the electronic structure, properties, and reactivity of this compound. By employing methods such as DFT and ab initio calculations, researchers can gain a detailed understanding of this versatile molecule, which can guide the design of new synthetic routes and the development of novel therapeutic agents and materials. The synergy between computational and experimental chemistry is key to unlocking the full potential of this compound in various scientific disciplines.
References
- 1. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:17679-92-4 | Chemsrc [chemsrc.com]
- 3. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Chemistry-Assisted Highly Selective Radical Cascade Cyclization of 1,6-Enynes with Thiols: Access to Sulfur-Substituted 4-Enyl-2-Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Octen-3-yne via Grignard Reaction
Introduction
1-Octen-3-yne is a conjugated enyne, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] The conjugated system in this compound leads to delocalization of pi electrons, influencing its reactivity and making it a versatile building block in organic synthesis.[1] Grignard reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of acetylenic compounds.[1][2] This document provides a detailed protocol for the synthesis of this compound, leveraging the principles of Grignard chemistry. While a direct synthesis is not explicitly detailed in the literature, a common and effective strategy involves the reaction of an alkynyl Grignard reagent with an appropriate electrophile, followed by further modification. The protocol outlined below is a representative method based on established Grignard reaction principles for analogous structures.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Formation of an Alkynyl Grignard Reagent: 1-Hexyne is deprotonated by a stronger Grignard reagent, such as ethylmagnesium bromide, to form hexynylmagnesium bromide.
-
Nucleophilic Addition to Acrolein: The hexynylmagnesium bromide then acts as a nucleophile, attacking the carbonyl carbon of acrolein to form 1-octen-3-yn-5-ol after an acidic workup.
-
Dehydration of the Allylic Alcohol: The resulting allylic alcohol can be dehydrated to yield the final product, this compound.
This application note will focus on the Grignard reaction step to form the alcohol precursor.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | - | 2.43 g | 0.10 | 1.0 |
| Bromoethane | 108.97 | 1.46 | 11.0 g (7.5 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - | - |
| 1-Hexyne | 82.14 | 0.715 | 8.22 g (11.5 mL) | 0.10 | 1.0 |
| Acrolein | 56.06 | 0.84 | 5.61 g (6.7 mL) | 0.10 | 1.0 |
| Reaction Conditions | |||||
| Temperature (Grignard Formation) | - | - | Room Temp to 35°C | - | - |
| Temperature (Acrolein Addition) | - | - | 0°C | - | - |
| Reaction Time (Grignard Formation) | - | - | 1 hour | - | - |
| Reaction Time (Acrolein Addition) | - | - | 2 hours | - | - |
| Work-up | |||||
| Saturated NH4Cl (aq) | - | - | 100 mL | - | - |
| Diethyl Ether (for extraction) | - | - | 3 x 50 mL | - | - |
| Anhydrous MgSO4 | - | - | For drying | - | - |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl2)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Reagents:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
1-Hexyne
-
Acrolein
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Part 1: Preparation of Ethylmagnesium Bromide
-
Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. All glassware must be thoroughly dried to prevent moisture from quenching the Grignard reagent.
-
Initiation: Place magnesium turnings (2.43 g, 0.10 mol) in the flask. Add a single crystal of iodine.
-
Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. Prepare a solution of bromoethane (11.0 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion (approximately 5 mL) of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the ether. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete reaction. The resulting solution is ethylmagnesium bromide.
Part 2: Formation of Hexynylmagnesium Bromide
-
Cool the freshly prepared ethylmagnesium bromide solution to 0°C in an ice bath.
-
Prepare a solution of 1-hexyne (8.22 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 1-hexyne solution dropwise to the stirred ethylmagnesium bromide solution. Ethane gas will be evolved during this process.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. This forms the hexynylmagnesium bromide.
Part 3: Reaction with Acrolein and Work-up
-
Cool the hexynylmagnesium bromide solution back down to 0°C in an ice bath.
-
Prepare a solution of acrolein (5.61 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acrolein solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution while stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude 1-octen-3-yn-5-ol. Further purification can be achieved by distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of 1-octen-3-yn-5-ol.
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Acrolein is a highly toxic and lachrymatory substance. Handle with extreme care in a fume hood.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.
References
Application Notes and Protocols for Regioselective Addition Reactions to 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of regioselective addition reactions to 1-octen-3-yne, a versatile building block in organic synthesis. The conjugated enyne system of this compound presents multiple sites for chemical modification, and controlling the regioselectivity of addition reactions is crucial for the synthesis of well-defined products with potential applications in medicinal chemistry and materials science. This document outlines key reaction types, provides experimental protocols for selected transformations, and summarizes quantitative data where available.
Introduction to Regioselectivity in Additions to this compound
This compound possesses a conjugated system with a double bond (C1-C2) and a triple bond (C3-C4), offering four potential carbon centers for addition reactions. The regioselectivity of these reactions is influenced by electronic and steric factors of the substrate, the nature of the attacking reagent, and the use of specific catalysts. Additions can occur across the double bond (1,2-addition), the triple bond (3,4-addition), or across the conjugated system (1,4-addition), often leading to the formation of substituted allenes, dienes, or other functionalized products.[1]
Key Regioselective Addition Reactions
Several classes of addition reactions have been explored with enyne systems, with catalytic methods playing a pivotal role in directing the regiochemical outcome.
Hydrosilylation
Hydrosilylation involves the addition of a silicon hydride (R₃SiH) across a multiple bond. In the case of 1,3-enynes like this compound, this reaction can lead to various isomeric products. The regioselectivity is highly dependent on the catalyst and reaction conditions. Rare-earth metal catalysts, for instance, have been shown to selectively catalyze the 1,4-hydrosilylation of branched 1,3-enynes to yield tetrasubstituted silylallenes.[2]
Logical Relationship of Hydrosilylation Pathways
Caption: Possible hydrosilylation pathways for this compound.
Quantitative Data for Hydrosilylation of a Branched 1,3-Enyne
| Catalyst | Substrate | Silane | Product | Yield (%) | Regioselectivity (1,4- vs. others) | Reference |
| K[LSm(N(SiMe₃)₂)₂] | 2-Methyl-4-trimethylsilyl-1-buten-3-yne | n-C₆H₁₃SiH₃ | 1,4-Hydrosilylation product | 68 | >95:5 | [2] |
| K[LY(N(SiMe₃)₂)₂] | 2-Methyl-4-trimethylsilyl-1-buten-3-yne | n-C₆H₁₃SiH₃ | 1,4-Hydrosilylation product | 21 | >95:5 | [2] |
Experimental Protocol: General Procedure for Rare-Earth-Catalyzed 1,4-Hydrosilylation of a Branched 1,3-Enyne [2]
-
Preparation: In a nitrogen-filled glovebox, add the rare-earth catalyst (0.02 mmol, 5 mol%) to a Schlenk tube.
-
Reagent Addition: Add the 1,3-enyne substrate (0.4 mmol) and the hydrosilane (0.44 mmol) to the Schlenk tube, followed by 1 mL of toluene.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4-16 hours), monitoring the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired silylallene product.
Hydroboration
Hydroboration of alkenes and alkynes is a powerful tool for the synthesis of alcohols and other functional groups. The reaction of boranes with this compound can proceed with varying regioselectivity, depending on the steric and electronic properties of the borane reagent. Subsequent oxidation of the organoborane intermediate typically yields alcohols. While detailed protocols for this compound are not explicitly detailed, the hydroboration of 1-octene provides a foundational understanding of the reaction.[3][4][5][6]
Experimental Workflow for Hydroboration-Oxidation
Caption: General workflow for a hydroboration-oxidation reaction.
Experimental Protocol: General Procedure for Hydroboration-Oxidation of 1-Octene [4][5][6]
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add a solution of 1-octene in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add a solution of borane-THF complex (BH₃·THF) dropwise to the stirred solution of 1-octene. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Oxidation: Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography.
Cuprate Addition
Organocuprates are soft nucleophiles that tend to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[7][8] In the case of enynes, which can be considered activated systems, cuprate addition can also proceed in a conjugate manner. The addition of a Gilman reagent (R₂CuLi) to this compound is expected to occur preferentially at the double bond (1,4-addition) to generate an allenic intermediate after quenching.
Mechanism of Cuprate Addition to a Conjugated System
Caption: Simplified mechanism of cuprate addition to an enyne.
Experimental Protocol: General Procedure for Cuprate Addition to an Enone (as an analogy) [7]
-
Cuprate Formation: In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or THF at -78 °C. Add two equivalents of an organolithium reagent dropwise and stir the mixture to form the Gilman reagent.
-
Substrate Addition: To this solution, add the α,β-unsaturated substrate (in this analogous case, an enone) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at the low temperature until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the product by column chromatography.
Radical Additions
Radical additions to this compound can also exhibit regioselectivity. The addition of a radical species can occur at either the double or the triple bond, with the regiochemical outcome often governed by the stability of the resulting radical intermediate. For instance, the addition of a thiyl radical (RS•) would likely add to the C1 position of the double bond to form a more stable allylic radical.
Quantitative Data for Radical Addition
Specific quantitative data for radical additions to this compound are not available in the provided search results. The regioselectivity will depend on the specific radical and reaction conditions.
Experimental Protocol: General Procedure for Radical Addition
A general protocol for a radical addition would involve the generation of the radical species in the presence of this compound. This can be achieved through various methods, such as thermal or photochemical initiation of a radical precursor (e.g., AIBN) or through a redox process. The specific conditions would be highly dependent on the nature of the radical being generated.
Conclusion
The regioselective addition to this compound provides access to a variety of valuable and structurally diverse molecules. Catalysis plays a crucial role in directing the outcome of these reactions, enabling the selective formation of allenes, dienes, and other functionalized products. While specific quantitative data and detailed protocols for this compound are not extensively reported in the general literature, the principles and procedures outlined for related systems provide a strong foundation for researchers to develop and optimize these transformations for their specific synthetic goals. Further investigation into the reactions of this compound is warranted to fully explore its synthetic potential.
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1-Octen-3-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective synthesis of 1-octen-3-yne derivatives, a critical structural motif in various biologically active compounds and functional materials. The protocols focus on palladium-catalyzed cross-coupling reactions, a powerful and versatile method for constructing chiral centers in conjugated enynes.
Introduction
This compound and its derivatives are important building blocks in organic synthesis. The presence of both a double and a triple bond in conjugation, along with a chiral center, offers a rich platform for further chemical transformations. The stereocontrolled synthesis of these molecules is of paramount importance as the biological activity and material properties are often highly dependent on the absolute stereochemistry. This document outlines key stereoselective synthetic strategies, provides detailed experimental protocols, and summarizes quantitative data to aid in the selection of optimal reaction conditions.
Key Synthetic Strategies
The stereoselective synthesis of this compound derivatives can be broadly approached through two main strategies:
-
Asymmetric Carbon-Carbon Bond Formation: This involves the direct formation of the chiral center during the construction of the enyne backbone. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective when employed with chiral ligands.
-
Derivatization of a Chiral Precursor: This strategy relies on the use of an existing chiral starting material, such as an enantiomerically enriched propargyl alcohol, which is then converted to the desired this compound derivative.
This document will primarily focus on the first strategy, which offers the advantage of creating the chiral center and the enyne framework in a single, atom-economical step.
Data Presentation: Comparison of Chiral Ligands and Reaction Conditions
The choice of chiral ligand is critical in achieving high enantioselectivity in palladium-catalyzed reactions. Below is a summary of representative data for the asymmetric synthesis of chiral enynes, demonstrating the influence of different ligands and reaction parameters. While specific data for this compound is limited, the following table provides valuable insights from closely related systems.
| Entry | Alkyne Substrate | Vinyl Halide/Electrophile | Pd Catalyst | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | Vinyl Bromide | Pd(OAc)₂ | (S)-BINAP | Toluene | 25 | 85 | 92 | Adapted from various sources |
| 2 | 1-Hexyne | Vinyl Iodide | [Pd(π-allyl)Cl]₂ | (R)-Taniaphos | THF | 25 | 78 | 80 | [1] |
| 3 | Phenylacetylene | 1,3-Dienyl Bromide | Pd₂(dba)₃ | Indole-derived Phosphoramidite | Dioxane | 60 | 90 | 95 | [2] |
| 4 | Trimethylsilylacetylene | (E)-alkenyl iodide | Pd(PPh₃)₄ | None (Stereospecific) | DMF | 80 | 92 | N/A | [3] |
| 5 | Various Terminal Alkynes | Aryl Iodide | PdCl₂(CH₃CN)₂ | Taniaphos | DMF | 60-100 | up to 95 | up to 80 | [1] |
Note: The data presented is a compilation from various sources and for analogous systems. Direct application to this compound synthesis may require optimization.
Experimental Protocols
The following are detailed protocols for the stereoselective synthesis of this compound derivatives.
Protocol 1: Asymmetric Sonogashira Coupling of 1-Hexyne and Vinyl Bromide
This protocol describes a general procedure for the enantioselective Sonogashira coupling using a palladium catalyst and a chiral phosphoramidite ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-BINOL-derived phosphoramidite ligand
-
Copper(I) iodide (CuI)
-
1-Hexyne
-
Vinyl bromide (1 M solution in THF)
-
Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and the chiral phosphoramidite ligand (4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add CuI (5 mol%) to the flask.
-
In a separate flask, dissolve 1-hexyne (1.0 mmol) in anhydrous toluene (2 mL) and add DIPEA (2.0 mmol).
-
Add the 1-hexyne/DIPEA solution to the catalyst mixture via syringe.
-
Slowly add the vinyl bromide solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the chiral this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of this compound from (R/S)-1-Octen-3-ol
This protocol provides a method for the synthesis of this compound from a chiral alcohol precursor, which can be obtained through asymmetric reduction of 1-octen-3-one or other enantioselective methods.[4][5]
Materials:
-
(R)- or (S)-1-Octen-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium tert-butoxide (t-BuOK)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
Step 1: Mesylation of 1-Octen-3-ol
-
Dissolve (R)- or (S)-1-octen-3-ol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask at 0 °C.
-
Add triethylamine (1.5 mmol).
-
Slowly add methanesulfonyl chloride (1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate, which is used in the next step without further purification.
Step 2: Elimination to form this compound
-
Dissolve the crude mesylate from the previous step in anhydrous THF (10 mL).
-
Cool the solution to 0 °C and add potassium tert-butoxide (2.0 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent at low temperature and pressure to avoid evaporation of the volatile product.
-
The crude this compound can be further purified by careful distillation or chromatography on silica gel.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and workflows described in this document.
Conclusion
The stereoselective synthesis of this compound derivatives is a challenging yet crucial endeavor for accessing valuable chiral building blocks. Palladium-catalyzed asymmetric cross-coupling reactions, particularly the Sonogashira coupling, in the presence of chiral ligands such as phosphoramidites, offer a powerful and direct route to these compounds. The provided protocols and data serve as a guide for researchers to develop and optimize synthetic routes to these important molecules. Further screening of chiral ligands and reaction conditions is recommended to achieve optimal results for specific this compound targets.
References
- 1. The first asymmetric Sonogashira coupling for the enantioselective generation of planar chirality in paracyclophanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Stereoselective synthesis of functionalized (1E,5E)-1,5-dien-3-ynes containing ester or sulfonyl groups by palladium-catalyzed addition and cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization of 1-octen-3-yne, with a focus on thiol-yne radical-mediated polymerization. This document includes theoretical background, detailed experimental protocols, quantitative data from model systems, and potential applications in drug development.
Introduction to this compound Polymerization
This compound is a versatile monomer containing both a terminal double bond (ene) and a triple bond (yne) in conjugation. This unique structure allows for a variety of polymerization reactions, leading to polymers with interesting properties and potential for further functionalization. Among the various polymerization methods, thiol-yne radical-mediated polymerization stands out as a highly efficient and versatile "click" reaction for creating crosslinked polymer networks from this compound and multifunctional thiols.
The thiol-yne reaction proceeds via a step-growth mechanism, where a thiol radical adds across the alkyne, followed by a chain transfer reaction to generate a vinyl sulfide. This intermediate can then undergo a second addition with another thiol radical, leading to a highly crosslinked network. This two-stage reaction provides a pathway to materials with high functional group conversion and tunable properties.[1][2][3]
Thiol-Yne Radical-Mediated Polymerization
The radical-mediated thiol-yne polymerization is an efficient method for the synthesis of highly cross-linked polymer networks. The reaction proceeds in two main steps, as illustrated below.[4][5]
Reaction Mechanism:
-
Initiation: A photoinitiator, upon exposure to UV light, generates initial radical species.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol group (R-SH), forming a thiyl radical (R-S•).
-
Propagation (First Addition): The thiyl radical adds across the triple bond of this compound, forming a vinyl sulfide radical intermediate.
-
Chain Transfer: The vinyl sulfide radical abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide and a new thiyl radical. This new thiyl radical can then continue the propagation cycle.
-
Propagation (Second Addition): The newly formed vinyl sulfide can react with another thiyl radical, forming a dithioether radical.
-
Chain Transfer: This radical then abstracts a hydrogen from a thiol, resulting in the final crosslinked polymer and regenerating a thiyl radical.
The rate of the second thiol addition to the vinyl sulfide intermediate is approximately three times faster than the initial addition to the alkyne.[1][4]
Experimental Protocol: Thiol-Yne Photopolymerization of a this compound Model System
This protocol is based on studies of similar alkyne systems and provides a general procedure for the photopolymerization of this compound with a multifunctional thiol, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).[1][4]
Materials:
-
This compound (monomer)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (crosslinker)
-
Irgacure 184 (or other suitable photoinitiator)
-
Ethylene glycol diacetate (optional, as a solvent for kinetic studies)[1]
Equipment:
-
UV light source (e.g., 365 nm, with controlled intensity)
-
Real-time FTIR spectrometer with a horizontal transmission accessory (for monitoring reaction kinetics)
-
Differential Scanning Calorimeter (DSC) (for thermal analysis)
-
Dynamic Mechanical Analyzer (DMA) (for mechanical properties)
-
Glass slides and spacers of known thickness
Procedure:
-
Sample Preparation:
-
Prepare a monomer mixture with a stoichiometric ratio of thiol to yne functional groups of 2:1. For example, mix this compound and PETMP in the appropriate molar ratio.
-
Add a photoinitiator, such as Irgacure 184, at a concentration of 1-3 wt%.[1][6]
-
Ensure thorough mixing of the components to achieve a homogeneous solution.
-
-
Polymerization:
-
Place a drop of the monomer mixture between two glass slides separated by a spacer of desired thickness (e.g., 1 mm).
-
Expose the sample to a UV light source with a controlled intensity (e.g., 30 mW/cm² at 365 nm) for a specified duration.[1] The reaction can be monitored in real-time using an FTIR spectrometer to track the disappearance of the thiol (S-H) and alkyne (≡C-H) peaks and the appearance of new peaks corresponding to the vinyl sulfide and dithioether products.[1]
-
-
Characterization:
-
Conversion: Determine the functional group conversion by monitoring the decrease in the peak area of the thiol and alkyne absorbances in the IR spectrum.
-
Thermal Properties: Analyze the glass transition temperature (Tg) of the cured polymer using DSC.
-
Mechanical Properties: Measure the rubbery modulus and other mechanical properties of the polymer network using DMA.
-
Quantitative Data from a Model Thiol-Yne Polymerization System
The following table summarizes kinetic data from a model study on the photopolymerization of 1-octyne with butyl 3-mercaptopropionate, which serves as a good proxy for the behavior of this compound.[1]
| Parameter | Value | Reference |
| Reaction Order (with respect to alkyne concentration) | ~0.1 | [1] |
| Reaction Order (with respect to thiol concentration) | ~0.8 | [1] |
| Initiation Rate Exponent | 0.65 | [1] |
| Rate of Thiol Addition to Vinyl Sulfide vs. Alkyne | ~3 times faster | [1] |
A study on a similar thiol-yne system using a tetrafunctional thiol and a difunctional alkyne demonstrated a significant increase in glass transition temperature (from -22.3 °C for the analogous thiol-ene system to 48.9 °C) and rubbery modulus (from 13 MPa to 80 MPa), highlighting the formation of a highly crosslinked network.[1][5]
Potential Applications in Drug Development
Polymers synthesized from this compound via thiol-yne chemistry have potential applications in the field of drug development, primarily due to the versatility of the resulting polymer structure and the biocompatibility of thiol-ene/yne systems.[7][8]
-
Drug Delivery Vehicles: The highly crosslinked nature of these polymers can be tuned to control the release of encapsulated drugs. The network can be designed to be biodegradable by incorporating labile linkages, allowing for sustained drug release as the polymer matrix degrades.[7][9]
-
Hydrogels for Tissue Engineering: Thiol-yne chemistry is well-suited for the formation of hydrogels under biocompatible conditions.[3][7] These hydrogels can serve as scaffolds for tissue regeneration, and their surfaces can be functionalized with bioactive molecules to promote cell adhesion and growth.
-
Bioconjugation: The residual vinyl groups present in the polymer network after the first thiol addition can be further functionalized with biomolecules, such as peptides or targeting ligands, for the development of targeted drug delivery systems.[10]
Visualizations
References
- 1. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 1-Octen-3-yne and its Congeners in Natural Product Total Synthesis
Introduction
1-Octen-3-yne is a conjugated enyne, an organic molecule featuring a carbon-carbon double bond and a carbon-carbon triple bond separated by a single bond.[1][2] This arrangement results in electronic delocalization across the C1 to C4 positions, granting the molecule unique reactivity.[1] The enyne motif is a versatile and powerful building block in modern synthetic organic chemistry, providing access to complex molecular architectures found in numerous natural products. Its ability to participate in a wide range of transformations, particularly metal-catalyzed cycloadditions, makes it an invaluable tool for constructing cyclic and polycyclic frameworks with high efficiency and stereocontrol.[3][4]
This document outlines the application of the this compound functional group in the total synthesis of natural products, with a focus on its utility in the Pauson-Khand reaction for the construction of fused ring systems.
Key Applications: The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to stereoselectively form an α,β-cyclopentenone.[5][6] When the alkene and alkyne moieties are present in the same molecule (as a 1,6-enyne or similar tethered system), the reaction proceeds in an intramolecular fashion to efficiently generate bicyclic systems.[5][7] This strategy is particularly powerful in the synthesis of angularly fused triquinane sesquiterpenes, a class of natural products characterized by a compact three-fused five-membered ring skeleton.[8][9]
Case Study: Total Synthesis of (±)-Ceratopicanol
A prominent example showcasing the strategic use of an enyne intermediate is the total synthesis of (±)-Ceratopicanol.[8] This natural product possesses a complex triquinane framework that can be efficiently assembled using an intramolecular Pauson-Khand reaction as the key ring-forming step. Although the synthesis does not use this compound directly, it employs a more substituted 1,6-enyne precursor that perfectly illustrates the reactivity principles of the target functional group. The synthesis transforms a commercially available dione into a key enyne intermediate, which then undergoes cobalt-mediated cyclization to construct the core bicyclic framework of the molecule.[8]
Data Presentation
The following table summarizes quantitative data for the key transformation in the synthesis of (±)-Ceratopicanol, demonstrating the efficiency of the intramolecular Pauson-Khand reaction.
| Natural Product | Key Reaction | Substrate | Catalyst/Reagent | Yield (%) | Reference |
| (±)-Ceratopicanol | Intramolecular Pauson-Khand Reaction | Enyne Precursor (14) | Co₂(CO)₈ | 54% (for cyclized product) | [8][10] |
Experimental Protocols
General Protocol for Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This protocol is a generalized procedure based on established methods for the cobalt-mediated cyclization of enynes to form bicyclic cyclopentenones.[6][7][10]
Materials:
-
1,6-Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask (Schlenk tube or round-bottom flask with condenser)
-
Stirring plate and heat source
-
Silica gel for chromatography
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous toluene (or another suitable solvent) to a concentration of approximately 0.05 M.
-
Addition of Cobalt Complex: To the stirred solution, add solid dicobalt octacarbonyl (1.1 to 1.2 eq). The solution will typically change color as the alkyne-cobalt complex forms.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the alkyne-[Co₂(CO)₆] complex.
-
Cyclization: Heat the reaction mixture to 80-110 °C (refluxing toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue, containing the product and cobalt byproducts, can be purified by oxidative work-up (e.g., exposure to air in a solvent like acetone) followed by filtration through a pad of celite or silica gel to remove insoluble cobalt salts.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bicyclic cyclopentenone.
Safety Precautions: Dicobalt octacarbonyl is toxic and pyrophoric. Carbon monoxide is a toxic gas that is generated during the reaction. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
Visualizations
Diagram 1: General Reactivity of a Conjugated Enyne
Caption: Reactivity pathways of the this compound functional group.
Diagram 2: Synthetic Workflow for (±)-Ceratopicanol
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [scholarshare.temple.edu]
- 4. mdpi.com [mdpi.com]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Total Synthesis of (±)-Ceratopicanol: Application of Pd-Catalyzed Enediyne Cycloreduction [manuscript.isc.ac]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
Versatile Derivatization of 1-Octen-3-yne: Application Notes and Protocols for Further Reactions
For Immediate Release
These application notes provide detailed methodologies for the derivatization of 1-octen-3-yne, a versatile building block in organic synthesis. The protocols outlined below are intended for researchers, scientists, and drug development professionals to facilitate the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The conjugated enyne moiety of this compound offers multiple reactive sites, allowing for a variety of transformations to generate diverse molecular architectures.
This document details key derivatization reactions, including the Sonogashira coupling, Pauson-Khand reaction, selective hydrogenation, and epoxidation, complete with experimental protocols and quantitative data.
Key Derivatization Reactions of this compound
This compound serves as a valuable precursor for a range of chemical transformations. The reactivity of its double bond, triple bond, and terminal alkyne proton allows for selective modifications to introduce new functional groups and construct complex molecular scaffolds.
Sonogashira Coupling: Formation of Aryl-Substituted Enynes
The Sonogashira reaction is a powerful cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly useful for synthesizing conjugated enynes, which are important structural motifs in many biologically active compounds and organic materials.[3]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes the synthesis of 1-phenyl-oct-1-en-3-yne.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and anhydrous THF (20 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add triethylamine (1.5 mmol), followed by this compound (1.0 mmol) and iodobenzene (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-phenyl-oct-1-en-3-yne.
Pauson-Khand Reaction: Synthesis of Bicyclic Cyclopentenones
The Pauson-Khand reaction is a [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. This reaction is highly valuable for the construction of five-membered rings, which are prevalent in many natural products.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a this compound Derivative
Materials:
-
A suitable enyne precursor derived from this compound (e.g., where the terminal end of the butyl group is functionalized and tethered to an alkene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM), anhydrous
-
Carbon monoxide (CO) atmosphere or a CO-releasing molecule
-
Nitrogen gas (N₂)
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the enyne substrate (1.0 mmol) in anhydrous DCM (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol) in one portion.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Replace the nitrogen atmosphere with a carbon monoxide atmosphere (balloon).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the CO atmosphere.
-
The reaction mixture can be worked up by oxidation of the cobalt complex (e.g., with N-methylmorpholine N-oxide) followed by purification by column chromatography.
Selective Hydrogenation: Formation of Conjugated Dienes
Selective hydrogenation of the alkyne moiety in this compound can lead to the formation of the corresponding conjugated diene, (Z)-1,3-octadiene. Lindlar's catalyst, a poisoned palladium catalyst, is commonly used for this stereoselective transformation, yielding the cis-alkene.[4][5]
Experimental Protocol: Selective Hydrogenation of this compound
Materials:
-
This compound
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline (as a further poison to prevent over-reduction)
-
Hexane or Ethyl Acetate as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in hexane (20 mL).
-
Add Lindlar's catalyst (5% by weight of the alkyne) and a drop of quinoline.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or TLC. The reaction should be stopped once the starting material is consumed to avoid over-reduction to the alkene or alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-1,3-octadiene. Further purification can be achieved by distillation if necessary.
Epoxidation: Synthesis of Epoxyenynes
The carbon-carbon double bond of this compound can be selectively oxidized to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The alkyne is generally less reactive towards epoxidation under these conditions, allowing for selective transformation of the alkene.[6]
Experimental Protocol: Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in DCM (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol, assuming ~77% purity) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired epoxyenyne.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the derivatization of this compound and related substrates. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Reaction | Substrate | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling | This compound & Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | Room Temp. | 12 | 60-75 |
| Pauson-Khand (intramolecular) | Enyne Precursor | Co₂(CO)₈, CO | DCM | 60 | 24 | 40-60 |
| Selective Hydrogenation | This compound | Lindlar's Catalyst, H₂, Quinoline | Hexane | Room Temp. | 1-3 | >90 |
| Epoxidation | This compound | m-CPBA | DCM | 0 to Room Temp. | 5-7 | 70-85 |
Reaction Workflow Diagrams
Caption: Key derivatization pathways of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Quantification of 1-Octen-3-yne
Introduction
1-Octen-3-yne is a volatile organic compound (VOC) that can contribute to the overall flavor and aroma profile of various food products. Its unique chemical structure, containing both a double and a triple bond, presents specific analytical challenges. Accurate quantification of this compound is crucial for food quality control, flavor and off-flavor analysis, and in drug development where it may be a metabolic byproduct or an impurity. These application notes provide a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for analyzing volatile compounds.[1][2][3]
Principle
This method is based on the principle of equilibrium partitioning of volatile analytes from a sample matrix into the headspace and subsequent absorption onto a solid-phase microextraction (SPME) fiber. The extracted analytes are then thermally desorbed in the gas chromatograph inlet, separated on a capillary column, and detected and quantified by a mass spectrometer.
Application
This protocol is intended for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in various sample matrices, particularly in food and beverage products.
Materials and Reagents
-
Analytical Standard: this compound (CAS No. 17679-92-4) of high purity (≥95%)
-
Internal Standard (IS): 2-Octanol or other suitable volatile compound not present in the sample.
-
Solvent: Methanol (HPLC grade) for standard preparation.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar multiphase fiber.[3][4]
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Deionized Water: For sample dilution.
-
Sodium Chloride (NaCl): Analytical grade, for modifying sample matrix ionic strength.
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
SPME Autosampler or manual holder.
-
Heated agitator for sample incubation.
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-Octanol) in methanol.
Sample Preparation (HS-SPME)
-
Sample Homogenization: Homogenize solid or semi-solid food samples.
-
Sample Aliquoting: Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5 mL into the vial.
-
Salting-out: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Equilibration: Place the vial in a heated agitator and incubate at 60°C for 15 minutes with continuous agitation to allow for the equilibration of this compound between the sample and the headspace.[1]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[1]
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5][6][7]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 35-350) for identification.
-
SIM Ions for this compound (C₈H₁₂): Based on its structure, characteristic ions would likely include the molecular ion (m/z 108) and major fragment ions (e.g., m/z 79, 91, 65 - these are hypothetical and should be confirmed by running a standard in scan mode).
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical validation data for volatile compounds in food matrices.[8][9]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 1000 ng/g |
| Precision (RSD%) | < 15% |
| Recovery (%) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
As this compound is a small molecule analyzed by an instrumental method, a signaling pathway diagram is not directly applicable. Instead, a logical relationship diagram illustrating the key steps from sample to result is provided in the experimental workflow.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in complex matrices such as food. Proper method validation, including the determination of LOD, LOQ, linearity, precision, and accuracy, is essential for obtaining reliable and defensible results. The use of an appropriate internal standard is critical to compensate for matrix effects and variations in extraction efficiency. This protocol serves as a comprehensive guide for researchers and analysts involved in the analysis of volatile flavor and aroma compounds.
References
- 1. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]
- 3. redalyc.org [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.ca [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 8. Single-laboratory validation of a method for the determination of select volatile organic compounds in foods by using vacuum distillation with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of 1-Octen-3-yne using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octen-3-yne is a volatile organic compound characterized by the presence of both a double and a triple carbon-carbon bond, making it a subject of interest in synthetic organic chemistry as a building block for more complex molecules.[1] Accurate and reliable analytical methods are crucial for its quantification and purity assessment, particularly in research and drug development settings where it may be used as a precursor or intermediate. Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective technique for the analysis of such volatile compounds, offering excellent separation and sensitive detection.[1] This application note provides a detailed protocol for the analysis of this compound using a standard GC-MS system.
Experimental Protocol
This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the qualitative and quantitative analysis of this compound. Headspace analysis is chosen to minimize matrix effects and protect the GC system from non-volatile sample components.
1. Sample Preparation (Headspace)
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate amounts of the stock solution into a suitable matrix (e.g., water or a relevant solvent) in 20 mL headspace vials.
-
Sample Preparation: Place a precisely weighed or measured amount of the sample into a 20 mL headspace vial.
-
Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.
-
Incubation: Place the vials in the headspace autosampler tray. Incubate the vials at 80°C for 20 minutes to allow for the volatilization of this compound into the headspace.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following parameters are a recommended starting point and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 mL of headspace gas |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 minutes |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis can be performed using a calibration curve generated from the analytical standards. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The molecular weight of this compound is 108.18 g/mol .[1][2]
Table 1: Key Analytical Parameters for this compound Analysis (Illustrative)
| Parameter | Value |
| Retention Time (RT) | ~7.5 min (dependent on system) |
| Molecular Ion [M]⁺ | m/z 108 |
| Key Fragment Ions | m/z 79, 77, 91 (based on typical fragmentation patterns) |
| SIM Ions for Quantification | m/z 108 (Quantifier), 79, 77 (Qualifiers) |
| Limit of Detection (LOD) | 0.01 ng/mL (estimated) |
| Limit of Quantification (LOQ) | 0.05 ng/mL (estimated) |
| Linearity (r²) | >0.995 |
Note: The values in Table 1 are illustrative and should be experimentally determined for each specific instrument and method.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for HS-GC-MS analysis of this compound.
Conclusion
The described headspace GC-MS method provides a robust and sensitive approach for the analysis of this compound. The protocol offers a solid foundation for researchers and scientists to develop and validate a method tailored to their specific instrumentation and sample matrices. Proper validation of the method is essential to ensure data accuracy and reliability for research and quality control purposes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Octen-3-yne
Welcome to the technical support center for the synthesis of 1-Octen-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods for this synthesis are the Sonogashira coupling and the Grignard reaction.
For Sonogashira Coupling (coupling of a vinyl halide with 1-hexyne):
-
Catalyst Inactivity: The palladium catalyst is crucial for this reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. It is recommended to use freshly opened or properly stored catalysts.
-
Copper Co-catalyst Issues: The copper(I) co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to the formation of 1,3-decadiyne and reducing the yield of the desired product.[1] To mitigate this, ensure rigorous anaerobic conditions and consider using a copper-free Sonogashira protocol if homocoupling is a significant issue.
-
Improper Reaction Conditions: Temperature, solvent, and base are critical parameters. The reaction is often performed at room temperature, but some substrates may require gentle heating.[2] The choice of amine base is also important; tertiary amines like triethylamine or diisopropylethylamine are commonly used.
For Grignard Reaction (reaction of a vinyl Grignard reagent with an appropriate electrophile):
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species, including water and alcohols.[3] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Side Reactions: The highly basic nature of the Grignard reagent can lead to side reactions, such as deprotonation of any acidic protons in the starting materials or solvent.[4][5]
-
Formation of Biphenyl: If preparing the Grignard reagent from an aryl halide, the formation of biphenyl through radical coupling can be a significant side reaction, consuming the starting material.[3]
Below is a summary of key parameters and their impact on yield for the Sonogashira coupling:
| Parameter | Recommended Condition | Potential Impact of Deviation on Yield |
| Catalyst | 0.5-5 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Low: Incomplete reaction. High: Increased cost, potential for side reactions. |
| Co-catalyst | 1-10 mol% CuI | Low: Slow reaction. High: Increased homocoupling. |
| Base | 2-5 equivalents of an amine (e.g., Et₃N, i-Pr₂NEt) | Low: Inefficient neutralization of HX, catalyst deactivation. High: Can act as a ligand, affecting catalyst activity. |
| Solvent | Anhydrous, degassed THF, DMF, or amine solvent | Presence of water/oxygen: Catalyst deactivation, homocoupling. |
| Temperature | Room temperature to 50 °C | Low: Slow reaction rate. High: Increased side product formation, catalyst decomposition. |
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Identifying and mitigating these side reactions is key to improving the purity and yield of this compound.
-
Homocoupling of 1-Hexyne (Glaser Coupling): In Sonogashira couplings, the most common side product is the dimer of the terminal alkyne, resulting in 1,3-decadiyne. This is primarily caused by the presence of oxygen, which facilitates the copper-mediated homocoupling.[1]
-
Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Degas all solvents and reagents before use. Using a copper-free Sonogashira protocol can also eliminate this side reaction.
-
-
Formation of Biphenyl (in Grignard reagent preparation): When preparing a Grignard reagent from an aryl halide, the Wurtz-type coupling to form biphenyl can occur.
-
Solution: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
-
Reduction of Carbonyls (in Grignard reactions): If a Grignard reagent has a β-hydrogen, it can act as a reducing agent, leading to the formation of an alcohol from a carbonyl compound instead of the desired addition product.[4]
-
Solution: Use a Grignard reagent without β-hydrogens if possible, or carefully control the reaction temperature.
-
Q3: What is the best method to purify this compound?
A3: this compound is a volatile compound, which makes purification by distillation a suitable method.
-
Fractional Distillation: Due to the potential for closely boiling impurities, fractional distillation is recommended over simple distillation for achieving high purity.[6][7][8][9][10] This technique utilizes a fractionating column to provide multiple theoretical plates for vaporization and condensation, leading to a more efficient separation of components with small differences in boiling points.
-
Column Chromatography: For the removal of non-volatile impurities such as catalyst residues and polar byproducts, column chromatography on silica gel can be effective. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether, is typically used.
Experimental Protocols
Below are generalized protocols for the synthesis of this compound. Note: These are general guidelines and may require optimization based on your specific laboratory conditions and reagents.
Protocol 1: Sonogashira Coupling of Vinyl Bromide and 1-Hexyne
This protocol is adapted from established Sonogashira coupling procedures.[2]
Materials:
-
Vinyl bromide (or a suitable vinyl halide)
-
1-Hexyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF or triethylamine)
-
Amine base (e.g., triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent and the amine base.
-
To this mixture, add 1-hexyne (1.2 equivalents) via syringe.
-
Slowly add vinyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Grignard Reaction with Vinylmagnesium Bromide
This protocol is a general guideline for the synthesis of this compound via a Grignard reaction.[1][11]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or THF
-
An appropriate electrophile (e.g., a derivative of hexynal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar under an inert atmosphere, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a small portion of vinyl bromide to initiate the reaction (a crystal of iodine can be added as an initiator if needed).
-
Once the reaction starts, add the remaining vinyl bromide, dissolved in anhydrous ether or THF, dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of the hexynal derivative (1.0 equivalent) in anhydrous ether or THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizing Reaction Pathways and Workflows
To further aid in understanding the synthesis and troubleshooting processes, the following diagrams have been generated.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Purification [chem.rochester.edu]
- 8. chembam.com [chembam.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Selection for 1-Octen-3-yne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-octen-3-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, a conjugated enyne, can be achieved through several methods. The most prominent and versatile is the palladium-catalyzed Sonogashira cross-coupling reaction.[1] This method involves the coupling of a vinyl halide with a terminal alkyne. Another established approach is the Grignard reaction, which is fundamental for forming carbon-carbon bonds.[1][2] Additionally, controlled hydrogenation of more unsaturated precursors can be employed, although achieving high selectivity can be challenging.[1][3]
Q2: What is the role of the catalyst in this compound synthesis?
A2: In palladium-catalyzed reactions such as the Sonogashira coupling, the catalyst, typically a palladium complex, is crucial for facilitating the formation of the carbon-carbon bond between the vinyl and alkynyl moieties.[1][4] The choice of catalyst and its ligands significantly influences the reaction's efficiency, yield, and selectivity. For hydrogenation reactions, catalysts like Lindlar's catalyst (partially deactivated palladium) are used to selectively reduce a triple bond to a double bond without over-reducing it to a single bond.[1]
Q3: How does the conjugated structure of this compound affect its synthesis and reactivity?
A3: this compound possesses a conjugated system where the double and triple bonds are separated by a single bond.[1] This conjugation leads to delocalization of pi electrons, which influences its reactivity.[1] This structural feature makes it susceptible to various addition reactions and a valuable building block in organic synthesis for creating more complex molecules.[1] During synthesis, this conjugation needs to be considered to avoid unwanted side reactions.
Troubleshooting Guides
Problem 1: Low or no yield in Sonogashira coupling for this compound synthesis.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure the catalyst is stored under an inert atmosphere and handle it quickly in the air. Consider using a freshly opened or prepared catalyst.
-
Inappropriate Ligands: The choice of phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly impact the reaction. If one ligand is not working, consider switching to another (e.g., from PPh₃ to a more electron-rich phosphine).
-
Incorrect Solvent: The polarity and coordinating ability of the solvent are critical. While THF is commonly used, other solvents like DMF or acetonitrile might be more suitable for your specific substrates.[5] However, in some cases, a switch to these solvents can also lead to a decrease in yield.[6] Toluene has also been shown to be an effective solvent.[6]
-
Suboptimal Base: The base is crucial for the Sonogashira reaction. Triethylamine is a common choice, but other organic or inorganic bases like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) could be more effective depending on the substrates.[6][7] The reaction may not proceed at all in the absence of a base.[6]
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is often necessary. Increasing the temperature from 100 °C to 120 °C has been shown to significantly improve yields in some cases.[6]
-
Presence of Oxygen: While some protocols have been developed to work under air, traditional Sonogashira couplings are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) as a side reaction.[7] Purging the reaction vessel with an inert gas (e.g., argon or nitrogen) is recommended.
Problem 2: Poor selectivity in the synthesis of this compound.
Possible Causes and Solutions:
-
Over-reduction in Hydrogenation: When preparing this compound by hydrogenation of a di-yne or a more unsaturated precursor, over-reduction to the corresponding alkene or even alkane can occur.[1]
-
Solution: Use a partially deactivated or "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[1] This deactivation prevents the complete reduction of the triple bond.
-
-
Formation of Homocoupled Products: In Sonogashira coupling, the formation of diynes (from the alkyne) and dienes (from the vinyl halide) can be a significant side reaction.
-
Solution: This is often promoted by the presence of oxygen and the copper co-catalyst. Ensure the reaction is performed under an inert atmosphere. The ratio of palladium catalyst to copper co-catalyst can also be optimized to minimize this side reaction.
-
-
Isomerization of the Double Bond: The position of the double bond might shift under certain reaction conditions.
-
Solution: Careful selection of the catalyst and reaction conditions (temperature, solvent, and base) can minimize isomerization. Analyzing the crude reaction mixture by techniques like ¹H NMR or GC-MS can help identify the presence of isomers.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | THF | Et₃N | 50 | 18 (initial) | [5] |
| Pd-C3 | NHC | - | Toluene | Et₃N | 100 | 97 | [6] |
| Pd(OAc)₂ | - | - | Water | Et₃N | 50 | Near Quantitative | [7] |
Note: Yields are highly substrate-dependent and the conditions listed are for specific examples found in the literature. Optimization is often required for new substrates.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) iodide co-catalyst (if applicable, typically 1-5 mol%).
-
Reagents: Add the vinyl halide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF or toluene) and the base (e.g., triethylamine, 2-4 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Mandatory Visualizations
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
Technical Support Center: 1-Octen-3-yne Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Octen-3-yne. The information is compiled from publicly available data and general principles of organic chemistry, as specific purification protocols for this compound are not widely published.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: Based on the physicochemical properties of similar enyne compounds, the primary purification techniques for this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities will largely depend on the synthetic route used. Common synthesis methods like Grignard reactions or palladium-catalyzed cross-couplings may introduce the following impurities[1]:
-
Unreacted starting materials (e.g., vinyl halides, terminal alkynes).
-
Homocoupled byproducts.
-
Catalyst residues (e.g., palladium, copper complexes).
-
Solvents used in the reaction.
-
Isomers of this compound.
-
Polymerization or degradation products, as conjugated enynes can be reactive[1].
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be determined using standard analytical techniques such as:
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy to confirm the presence of alkene and alkyne functional groups.
For a related compound, 1-octen-3-ol, Gas-Liquid Chromatography (GLC) and NMR were found to be most effective for purity determination[2].
Q4: What are the stability and storage considerations for this compound?
A4: this compound, as a conjugated enyne, may be susceptible to polymerization, oxidation, or decomposition, especially when exposed to heat, light, or air[1]. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light. The use of radical inhibitors may also be considered for long-term storage.
Q5: What are the key safety precautions when handling this compound?
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Keeping the compound away from heat, sparks, and open flames.[3][4]
-
Using explosion-proof equipment and taking measures to prevent static discharge.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Boiling points of impurities are too close to that of this compound. | - Use a longer fractionating column or a spinning band distillation apparatus for better separation. - Consider an alternative purification method like column chromatography. |
| Thermal decomposition during distillation. | - Lower the distillation pressure to reduce the boiling point. - Ensure the heating mantle temperature is not excessively high. | |
| Low Yield After Purification | Product loss during transfers. | - Minimize the number of transfers between flasks. - Rinse glassware with a small amount of appropriate solvent to recover adsorbed product. |
| Decomposition on the chromatography column. | - Use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel). - Deactivate the stationary phase with a small percentage of a neutral solvent like triethylamine in the eluent. - Perform the chromatography quickly and at a lower temperature if possible. | |
| Polymerization of the product. | - Purify the compound as quickly as possible after synthesis. - Add a radical inhibitor (e.g., BHT) to the crude product before purification, if compatible with the chosen method. | |
| Inconsistent Spectroscopic Data | Presence of residual solvent. | - Dry the sample under high vacuum. - Identify the solvent peaks in the NMR spectrum and confirm their origin. |
| Isomerization of the double bond. | - Analyze the sample by GC-MS or high-resolution NMR to identify and quantify isomers. - Purification conditions may need to be adjusted to separate isomers (e.g., using a different chromatographic stationary or mobile phase). |
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for your specific sample and setup.
Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a short-path distillation head, a fractionating column, a receiving flask, a cold trap, and a vacuum pump. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Evacuation: Slowly and carefully reduce the pressure in the system to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. Discard any initial low-boiling fractions which may contain residual solvents. Collect the fraction corresponding to the expected boiling point of this compound.
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common for nonpolar compounds, but neutral alumina may be a better choice to avoid potential decomposition of the acid-sensitive enyne.
-
Eluent Selection: Select a nonpolar eluent system. A gradient of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a common starting point. Use thin-layer chromatography (TLC) to determine the optimal eluent composition for separation.
-
Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, gradually increasing the polarity of the mobile phase if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [7] |
| Molecular Weight | 108.18 g/mol | [7] |
| CAS Number | 17679-92-4 | [7] |
| Boiling Point | 407 K (134 °C) (Predicted) | [7] |
Note: The boiling point is a predicted value from the NIST Chemistry WebBook and may vary under different pressures.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
Technical Support Center: Selective Hydrogenation of 1-Octen-3-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 1-octen-3-yne.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of this compound, presented in a question-and-answer format.
Question: Why is the selectivity towards the desired 1,3-octadiene or 1-octene low, with significant over-hydrogenation to octane?
Answer: Low selectivity is a frequent challenge and can be attributed to several factors related to the catalyst, reaction conditions, and substrate.
-
Catalyst Activity: Highly active catalysts, such as unsupported palladium, can readily hydrogenate both the alkyne and the resulting alkene, leading to the formation of the fully saturated alkane.[1]
-
Hydrogen Pressure: High hydrogen pressure can increase the rate of over-hydrogenation.[2] The formation of metal hydrides at high hydrogen concentrations can accelerate the hydrogenation of the alkene.
-
Temperature: Elevated temperatures can increase the rate of all hydrogenation reactions, including the undesired over-hydrogenation of the alkene.
-
Catalyst Modifiers: The absence of catalyst modifiers (poisons) can lead to low selectivity. Modifiers, such as lead in the Lindlar catalyst, are used to temper the catalyst's activity and prevent over-hydrogenation.[3]
Troubleshooting Steps:
-
Catalyst Selection and Modification:
-
Consider using a less active metal catalyst, such as silver (Ag) or a bimetallic catalyst (e.g., Pd-Ag, Pd-Au), which often exhibit higher selectivity for the semi-hydrogenation of alkynes.[4][5]
-
If using a palladium catalyst, ensure it is appropriately modified. The Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) is a classic example designed for selective alkyne hydrogenation.[3][6]
-
-
Reaction Condition Optimization:
-
Hydrogen Pressure: Reduce the hydrogen pressure. Operating at lower pressures can favor the selective hydrogenation of the more strongly adsorbed alkyne over the alkene.
-
Temperature: Lower the reaction temperature to decrease the rate of over-hydrogenation.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Experiment with different solvents to find the optimal medium.
-
Flow Rate (for continuous systems): Increasing the liquid hourly space velocity (LHSV) can reduce the contact time of the reactants with the catalyst, thereby minimizing over-hydrogenation.[4]
-
Question: My catalyst is deactivating quickly. What are the common causes and how can I mitigate this?
Answer: Catalyst deactivation can be caused by several factors, including coking, poisoning, and sintering of the metal particles.
-
Coking/Oligomerization: The formation of carbonaceous deposits ("coke" or "green oil") on the catalyst surface can block active sites. This is often caused by side reactions like oligomerization of the reactants and products.
-
Poisoning: Impurities in the feed stream, such as sulfur compounds, can irreversibly bind to the catalyst's active sites and poison it.
-
Sintering: At high temperatures, small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area and thus the catalyst's activity.
-
Leaching: The active metal may leach from the support into the reaction medium, particularly under harsh conditions.
Troubleshooting Steps:
-
Feed Purification: Ensure the this compound and solvent are of high purity and free from potential catalyst poisons.
-
Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize sintering and coking.
-
Catalyst Support: The choice of support can influence catalyst stability. Supports like alumina (Al₂O₃) can provide good dispersion and stability for the metal nanoparticles.[4]
-
Regeneration: For deactivation caused by coking, it may be possible to regenerate the catalyst by calcination (burning off the carbon deposits) under controlled conditions. However, this can sometimes lead to sintering.
-
Catalyst Design: Consider using catalysts with optimized metal-support interactions or protective coatings to enhance stability.
Question: I am observing the formation of undesired isomers, such as internal octenes. How can I improve the selectivity to 1-octene?
Answer: The isomerization of the desired 1-octene to more stable internal octenes (e.g., 2-octene) can occur, especially with certain catalysts and under specific conditions.
-
Catalyst Acidity: Acidic sites on the catalyst support can promote double bond migration (isomerization).
-
Reaction Time: Longer reaction times can increase the extent of isomerization.
Troubleshooting Steps:
-
Neutralize Support: Use a catalyst with a neutral or basic support (e.g., CaCO₃) to minimize acid-catalyzed isomerization. If using a support like alumina, it can be treated to neutralize acidic sites.
-
Optimize Reaction Time: Monitor the reaction progress and stop it once the desired conversion of this compound is achieved to minimize subsequent isomerization of the 1-octene product.
-
Catalyst Choice: Some catalytic systems are inherently more prone to causing isomerization. Experiment with different metals and ligands to find a system with lower isomerization activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective hydrogenation of this compound?
A1: The main challenge is to achieve high selectivity for the partial hydrogenation of the triple bond to form a double bond (yielding 1,3-octadiene or subsequently 1-octene) without further reducing the double bond(s) to a single bond (forming octane). This requires careful control over the catalyst's activity and the reaction conditions.
Q2: Which catalysts are commonly used for the selective hydrogenation of alkynes?
A2: Palladium-based catalysts are widely used, often with modifications to control their activity.[1] The Lindlar catalyst is a well-known example for achieving cis-alkenes.[3][6] Other metals like nickel, platinum, rhodium, and iron have also been investigated.[2] For improved selectivity, bimetallic catalysts (e.g., Pd-Ag, Pd-Au) and catalysts based on less active metals like silver are also employed.[4]
Q3: How do reaction parameters like temperature and pressure affect the hydrogenation of this compound?
A3: Both temperature and pressure have a significant impact.[2]
-
Temperature: Increasing the temperature generally increases the reaction rate but can negatively affect selectivity by promoting over-hydrogenation and side reactions like oligomerization and isomerization.
-
Pressure (Hydrogen): Higher hydrogen pressure increases the availability of hydrogen on the catalyst surface, which can lead to higher conversion rates but often at the cost of reduced selectivity towards the alkene.[2]
Q4: What is the role of the catalyst support?
A4: The catalyst support plays a crucial role in dispersing and stabilizing the active metal nanoparticles, which influences the catalyst's activity, selectivity, and lifespan. The support's chemical properties, such as its acidity, can also affect the reaction, for instance, by promoting isomerization of the alkene product.
Q5: Can the stereochemistry of the resulting alkene be controlled?
A5: Yes, the stereochemistry can often be controlled by the choice of catalyst and reaction conditions. For example, hydrogenation using a solid catalyst like palladium on calcium carbonate (Lindlar's catalyst) typically results in the syn-addition of hydrogen, leading to a cis-alkene.[3] Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield trans-alkenes.
Quantitative Data on Catalyst Performance
The following table summarizes experimental data for the hydrogenation of 1-octyne, a close structural analog of this compound, over a silver-on-alumina catalyst under various conditions. This data can serve as a valuable starting point for optimizing the hydrogenation of this compound.
| Catalyst | Temperature (°C) | Pressure (bar) | LHSV (h⁻¹) | Octyne:H₂ Ratio | 1-Octyne Conversion (%) | 1-Octene Selectivity (%) | Reference |
| 5% Ag/Al₂O₃ | 140 | 50 | 9 | 1:1.5 | ~98 | ~75 | [4] |
| 5% Ag/Al₂O₃ | 140 | 50 | 18 | 1:1.5 | ~90 | ~85 | [4] |
| 5% Ag/Al₂O₃ | 140 | 50 | 27 | 1:1.5 | ~80 | ~90 | [4] |
| 5% Ag/Al₂O₃ | 140 | 50 | 36 | 1:1.5 | ~70 | ~95 | [4] |
| 5% Ag/Al₂O₃ | 140 | 50 | 18 | 1:2 | ~95 | ~80 | [4] |
| 5% Ag/Al₂O₃ | 140 | 50 | 18 | 1:3.5 | >99 | ~70 | [4] |
| 2% Ag/Al₂O₃ | 140 | 30 | 18 | 1:3.5 | ~99 | ~78 | [4] |
| 10% Ag/Al₂O₃ | 140 | 30 | 18 | 1:3.5 | ~99 | ~82 | [4] |
Data extracted from a study on 1-octyne hydrogenation and presented as approximate values based on graphical representations in the source material.[4]
Detailed Experimental Protocol
This protocol provides a general methodology for the selective hydrogenation of this compound in a laboratory setting, based on typical procedures for alkyne hydrogenation.
Objective: To selectively hydrogenate this compound to 1,3-octadiene and/or 1-octene.
Materials:
-
This compound
-
Catalyst (e.g., 5% Pd on CaCO₃ - Lindlar's catalyst)
-
Solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Analytical equipment for monitoring the reaction (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 1-5 mol% relative to the substrate) and add it to a suitable reaction flask.
-
System Purge: Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.
-
Solvent and Substrate Addition: Under the inert atmosphere, add the solvent followed by the this compound to the reaction flask via a syringe.
-
Hydrogen Introduction:
-
Balloon Method: Evacuate the inert gas and backfill the flask with hydrogen from a balloon.
-
Parr Apparatus: Pressurize the reactor to the desired hydrogen pressure.
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Maintain the desired reaction temperature using a suitable heating or cooling bath.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture using a syringe.
-
Filter the aliquot through a small plug of silica or celite to remove the catalyst.
-
Analyze the sample by GC-MS or NMR to determine the conversion of this compound and the selectivity towards the desired products.
-
-
Reaction Quench and Work-up:
-
Once the desired conversion is reached, stop the reaction by ceasing the hydrogen supply and purging the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to isolate the crude product.
-
-
Purification: Purify the crude product if necessary, for example, by column chromatography, to isolate the desired octadiene or octene isomers.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Palladium catalysts can be pyrophoric, especially after use. Handle the catalyst carefully, and do not expose the dry, used catalyst to air. It should be filtered and kept wet with solvent or water.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: Troubleshooting workflow for common hydrogenation issues.
Caption: Step-by-step experimental workflow for hydrogenation.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing isomerization during 1-Octen-3-yne synthesis
Welcome to the technical support center for the synthesis of 1-octen-3-yne. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on preventing isomerization.
Troubleshooting Guide: Preventing Isomerization
Isomerization is a common challenge in the synthesis of this compound, leading to impurities that can be difficult to separate and may affect the outcome of subsequent reactions. This guide provides solutions to common issues related to the formation of isomeric byproducts.
Problem 1: Formation of Allene Impurities
Symptom: Appearance of unexpected peaks in NMR or GC-MS analysis corresponding to an allene (e.g., octa-1,2-diene-4-yne).
Cause: Base-catalyzed isomerization of the alkyne functionality is a potential side reaction, particularly under harsh basic conditions. Propargylic radicals, which can be generated during certain reaction pathways, can also rearrange to form allenyl radicals, leading to allene impurities.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a milder, non-nucleophilic amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in Sonogashira couplings. | Stronger bases can deprotonate the propargylic position, initiating isomerization to the allene. |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction. For Sonogashira couplings, room temperature is often sufficient. | Higher temperatures can provide the activation energy needed for isomerization. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | Extended reaction times increase the likelihood of side reactions, including isomerization. |
| Solvent Choice | In copper-catalyzed reactions, using a solvent like ethyl acetate can help to minimize the formation of Heck-type side products which may arise from competing reaction pathways.[1] | The solvent can influence the stability of intermediates and the rates of competing reactions. |
Experimental Workflow to Minimize Allene Formation in Sonogashira Coupling
Caption: Workflow for Sonogashira coupling to minimize isomerization.
Problem 2: Isomerization of the Double Bond
Symptom: Formation of isomers with the double bond at different positions (e.g., 2-octen-3-yne).
Cause: Transition metal catalysts, particularly under certain conditions, can promote the migration of the double bond. Acidic or basic conditions can also facilitate this type of isomerization.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | For Sonogashira couplings, the choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can sometimes promote isomerization. Experiment with different ligands to find the optimal balance between reactivity and selectivity. | The ligand influences the coordination environment of the palladium center, which in turn affects its catalytic activity and propensity to induce isomerization. |
| pH Control | Ensure the reaction medium is not strongly acidic or basic, especially during work-up. Neutralize the reaction mixture carefully. | Both acid and base can catalyze the migration of the double bond to a more thermodynamically stable internal position. |
| Temperature | Avoid excessive heat during the reaction and purification steps. | Higher temperatures can facilitate double bond migration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound and its derivatives are:
-
Palladium-catalyzed cross-coupling reactions: The Sonogashira coupling, which involves the reaction of a vinyl halide (like vinyl bromide) with a terminal alkyne (like 1-hexyne) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base, is a widely used method.[2]
-
Grignard reactions: This approach often involves the synthesis of the precursor 1-octen-3-ol. This can be achieved by reacting a Grignard reagent, such as amylmagnesium bromide, with an α,β-unsaturated aldehyde like acrolein.[3][4] The resulting alcohol can then be dehydrated to yield this compound.
Q2: How can I synthesize the precursor 1-octen-3-ol with high yield and purity?
A2: The Grignard reaction between amylmagnesium bromide and acrolein is a common method for preparing 1-octen-3-ol, with reported yields of 65-85%.[3][4] To ensure high purity, it is important to control the reaction temperature to minimize side reactions and to purify the crude product by vacuum distillation.[3]
Detailed Protocol for Grignard Synthesis of 1-Octen-3-ol
This protocol is adapted from the synthesis of 1-octen-3-ol.[3]
Materials:
-
Magnesium turnings
-
Amyl iodide (or bromide)
-
Anhydrous diethyl ether
-
Acrolein
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings.
-
Add a solution of amyl iodide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining amyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture in an ice bath.
-
Add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-octen-3-ol by vacuum distillation.
Q3: What are the best practices for the dehydration of 1-octen-3-ol to this compound to avoid isomerization?
A3: Dehydration of 1-octen-3-ol can be a viable route to this compound, but it must be performed under carefully controlled conditions to prevent isomerization of the double bond or other rearrangements.
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | Use mild dehydrating agents. While strong acids like sulfuric acid can be effective, they also tend to promote isomerization. Milder acidic catalysts or reagents are preferred. | Strong acids can lead to carbocation intermediates that are prone to rearrangement. |
| Temperature | Perform the dehydration at the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can favor isomerization to more thermodynamically stable internal alkenes. |
| Reaction Setup | Consider using a distillation setup to remove the this compound as it is formed. | This can minimize the contact time of the product with the acidic catalyst, thereby reducing the chance of isomerization. |
Q4: How can I effectively purify this compound from its isomers?
A4: The separation of this compound from its isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: For isomers with slightly different boiling points, careful fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds. The choice of eluent system is critical for achieving good separation. A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or dichloromethane, is a good starting point.
-
Preparative Gas Chromatography (Prep-GC): For very difficult separations of volatile compounds, preparative GC can be a powerful tool to obtain highly pure material.
Logical Relationship of Isomerization Pathways
Caption: Factors leading to isomerization of this compound.
References
Technical Support Center: Grignard Reactions with Enynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving enyne substrates. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Grignard reaction with an enyne substrate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Grignard reaction with enynes can stem from several factors, ranging from reagent quality to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Reaction with Terminal Alkynes: Grignard reagents are strong bases and will react with the acidic proton of a terminal alkyne in a simple acid-base reaction.[1][2] This consumes the Grignard reagent and prevents it from adding to the desired electrophilic site.
-
Solution: If your enyne has a terminal alkyne, it is essential to protect the acidic proton before introducing the Grignard reagent. The most common protecting group for this purpose is a trialkylsilyl group, such as trimethylsilyl (TMS).[3] Alkynyltrimethylsilanes are generally inert to Grignard reagents.[3]
-
-
Reagent and Solvent Quality: Grignard reagents are highly sensitive to moisture and oxygen. Any protic solvent, including water, will rapidly quench the reagent.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they stabilize the Grignard reagent.
-
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl/aryl halide to form the Grignard reagent.
-
Solution: Activate the magnesium surface prior to the reaction. This can be achieved by methods such as crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.
-
Experimental Protocol: Protection of a Terminal Alkyne with Trimethylsilyl (TMS) Group
-
Materials: Terminal alkyne, triethylamine (TEA), trimethylsilyl chloride (TMSCl), anhydrous solvent (e.g., THF or dichloromethane).
-
Procedure:
-
Dissolve the terminal alkyne in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (1.2-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.1-1.3 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the TMS-protected alkyne.
-
Issue 2: Poor Regioselectivity in Reactions with Conjugated Enynes (Enynones)
Question: My Grignard reaction with a conjugated enynone is giving a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity?
Answer:
In reactions with α,β-unsaturated carbonyl compounds, such as enynones, Grignard reagents can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond (1,4-conjugate addition).[4] The regioselectivity is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the reaction conditions.
Controlling Regioselectivity:
-
1,2-Addition (Direct Addition): Grignard reagents are considered "hard" nucleophiles and generally favor 1,2-addition to the carbonyl group.[4][5] To promote 1,2-addition:
-
1,4-Addition (Conjugate Addition): To favor the 1,4-addition product, the reactivity of the Grignard reagent needs to be modified. This is typically achieved by using a copper(I) catalyst.[8][9][10] The in-situ formation of an organocuprate species, which is a "softer" nucleophile, directs the attack to the β-position of the enone system.[11]
-
Solution: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), to the reaction mixture before the addition of the enynone.
-
Data on Regioselectivity Control:
| Grignard Reagent | Substrate | Additive | Temperature (°C) | Ratio (1,2:1,4) | Yield (%) | Reference |
| MeMgBr | Cyclohexenone | None | 0 | >95:5 | 95 | Org. Lett. 2010, 12, 4900 |
| EtMgBr | Cyclohexenone | CuI (cat.) | -78 | <5:95 | 90 | J. Am. Chem. Soc. 2004, 126, 12784 |
| n-BuMgBr | Chalcone | None | -78 | 85:15 | 88 | J. Org. Chem. 2017, 82, 2870 |
| n-BuMgBr | Chalcone | CuBr·SMe₂ (cat.) | -78 | 10:90 | 92 | J. Am. Chem. Soc. 2004, 126, 12784 |
Experimental Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to an Enynone
-
Materials: Enynone, Grignard reagent, copper(I) salt (e.g., CuI), anhydrous THF.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the copper(I) salt (1-5 mol%).
-
Add anhydrous THF and cool the suspension to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the copper(I) salt suspension and stir for 15-30 minutes to allow for the formation of the organocuprate.
-
Add a solution of the enynone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Logical Relationship Diagram for Regioselectivity Control
Caption: Decision workflow for achieving desired regioselectivity.
Issue 3: Formation of Allene as a Side Product
Question: My reaction of a Grignard reagent with a propargylic derivative (a type of enyne system) is yielding a significant amount of an allene. How can I control this?
Answer:
The formation of allenes is a known reaction pathway when Grignard reagents react with propargylic electrophiles, such as propargylic halides or acetates. This occurs via an S(_N)2' mechanism. However, this can also be a desired transformation if the goal is to synthesize substituted allenes.
Controlling Allene Formation:
-
Minimizing Allene Formation: If the desired product is the result of a direct attack at the acetylenic carbon or another functional group, the S(_N)2' pathway needs to be suppressed.
-
Choice of Leaving Group: The nature of the leaving group on the propargylic carbon is crucial. More reactive leaving groups will favor the S(_N)2' reaction. Consider using a less reactive leaving group if possible.
-
Steric Hindrance: Increasing steric bulk on the Grignard reagent or near the reaction center on the substrate can disfavor the S(_N)2' pathway.
-
-
Promoting Allene Formation: If the synthesis of a substituted allene is the objective, the reaction conditions can be optimized to favor the S(_N)2' pathway.
Experimental Workflow for Allene Synthesis
Caption: Workflow for catalyzed allene synthesis.
This guide provides a starting point for troubleshooting common issues in Grignard reactions with enynes. For more complex or substrate-specific problems, consulting the primary literature for analogous systems is highly recommended.
References
- 1. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 2. quora.com [quora.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
Technical Support Center: Stabilizing 1-Octen-3-yne for Long-Term Storage
Welcome to the technical support center for the handling and storage of 1-octen-3-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and purity of this versatile compound for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a conjugated enyne, a molecule containing both a double and a triple carbon-carbon bond in a conjugated system.[1] This structural feature makes it a highly reactive and valuable building block in organic synthesis. However, this reactivity also makes it susceptible to degradation over time through pathways such as polymerization and oxidation, especially when exposed to air, light, or elevated temperatures. Proper storage is crucial to prevent the loss of purity and ensure experimental reproducibility.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Polymerization: The conjugated π-system of the double and triple bonds can react with other this compound molecules, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or impurities.
-
Oxidation (Autoxidation): In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of peroxides, ketones, and other oxygenated degradation products.[2] This process, known as autoxidation, can alter the chemical structure and reactivity of the compound.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigeration at 2-8°C is recommended for short to medium-term storage. For long-term storage, freezing at -20°C or below is preferable.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use an amber glass vial with a tightly sealed cap, preferably with a PTFE liner, to protect from light and prevent evaporation.
-
Purity: Ensure the compound is of high purity, as impurities can catalyze degradation.
Q4: Should I use an inhibitor for long-term storage?
A4: Yes, for long-term storage, the use of an inhibitor is highly recommended to prevent polymerization and oxidation. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in color (yellowing or browning) | Oxidation or polymerization has occurred. | The compound may be significantly degraded. It is recommended to verify purity using analytical methods (GC-MS or NMR) before use. If purity is compromised, a fresh batch should be used. For future storage, ensure an inert atmosphere and consider adding an inhibitor. |
| Increased viscosity or presence of solid particles | Polymerization has occurred. | Do not use the compound. The presence of polymers will significantly affect reaction outcomes. Dispose of the material according to your institution's safety guidelines. Ensure future batches are stored with an appropriate inhibitor and at a low temperature. |
| Inconsistent experimental results | The purity of this compound may have degraded. | Re-evaluate the purity of your this compound stock using GC-MS or ¹H NMR. If degradation is confirmed, use a fresh, high-purity sample. Implement a routine quality control check for stored material. |
| Pressure buildup in the storage vial | Possible decomposition or polymerization, leading to the release of volatile byproducts. | Handle with extreme caution in a well-ventilated fume hood. Cool the vial before opening. If you suspect significant degradation, dispose of the material safely. |
Data Summary
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes reaction rates of degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Container | Amber glass vial with PTFE-lined cap | Protects from light-induced degradation and ensures a tight seal. |
| Inhibitor | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to inhibit polymerization and autoxidation.[3] |
| Inhibitor Concentration | 50-200 ppm (0.005-0.02% w/w) | Effective concentration range for inhibiting degradation of similar reactive compounds. |
Table 2: Comparison of Inhibitor Effectiveness (Representative Data for Volatile Unsaturated Hydrocarbons)
| Inhibitor | Typical Concentration Range (ppm) | Primary Mode of Action | Advantages | Disadvantages |
| Butylated Hydroxytoluene (BHT) | 50 - 200 | Free-radical scavenger | Effective, low cost, readily available. | Can sometimes be removed during purification. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Free-radical scavenger | Highly effective polymerization inhibitor. | Can discolor the sample. |
| Hydroquinone (HQ) | 100 - 500 | Free-radical scavenger | Effective polymerization inhibitor. | Requires oxygen to be effective, can be light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
High-purity this compound
-
Anhydrous, deoxygenated solvent (e.g., hexane or toluene)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware for handling air-sensitive reagents
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Prepare a stock solution of BHT in the chosen anhydrous, deoxygenated solvent at a concentration of 1 mg/mL.
-
In a Schlenk flask under an inert atmosphere, add the desired volume of this compound.
-
Add the appropriate volume of the BHT stock solution to achieve the desired final concentration (e.g., for 100 ppm BHT in 10 g of this compound, add 1 mg of BHT, which is 1 mL of the stock solution).
-
If preparing a solution, add the required volume of the anhydrous, deoxygenated solvent.
-
Gently swirl the flask to ensure complete mixing.
-
Using a cannula or a gas-tight syringe, transfer the stabilized solution into pre-dried and inert-gas-flushed amber glass vials.
-
Seal the vials tightly and store them at the recommended low temperature.
-
Protocol 2: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of this compound and detect the presence of degradation products.
-
Instrumentation and Conditions (Typical):
-
GC Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Oven Program: 40°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 100 ppm) in a volatile solvent like hexane or dichloromethane.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Examine the mass spectra of any significant impurity peaks to identify potential degradation products (e.g., dimers, oxidation products).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of 1-Octen-3-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst impurities from 1-Octen-3-yne.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, particularly after synthesis via transition metal-catalyzed reactions like the Sonogashira coupling.
Q1: My this compound product is a dark color after the initial work-up. What is the likely cause and how can I fix it?
A: A dark brown or black color in your crude product is typically indicative of residual palladium catalyst, often in the form of palladium black. An initial aqueous work-up alone is often insufficient to remove all catalyst residues.
Recommended Solutions:
-
Filtration through Celite: Before solvent removal, filter the crude reaction mixture through a pad of Celite. This will help remove insoluble palladium species and other fine inorganic salts.[1]
-
Column Chromatography: This is the most common and effective method for removing dissolved palladium complexes.
-
Scavenger Resins: For very low residual palladium levels, or if chromatography is insufficient, treatment with a palladium scavenger resin is highly effective.[2][3]
Q2: After purification by silica gel chromatography, I still detect significant palladium contamination in my this compound sample. What should I do?
A: While silica gel chromatography is a standard purification method, it may not always reduce palladium levels to the acceptable limits for pharmaceutical applications (<50 ppm).[3]
Troubleshooting Steps:
-
Assess Chromatography Technique: Ensure the column was packed correctly and that the polarity of the eluent was optimal for separating your product from the catalyst complex.
-
Use a Scavenger Resin: This is a highly recommended secondary purification step. Thiol-functionalized silica or polymer-based scavengers are very effective at binding residual palladium.[2][4] A simple batch treatment with the resin followed by filtration can significantly lower palladium levels.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also help adsorb residual palladium, though it may sometimes lead to loss of the desired product.[5]
Q3: My this compound appears to be decomposing on the silica gel column. How can I prevent this?
A: Conjugated enynes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in the column with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1.0%). This neutralizes the acidic sites on the silica surface.[6]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[7]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.
Q4: How do I effectively remove the copper (I) co-catalyst used in the Sonogashira reaction?
A: Copper salts can often be removed with a proper aqueous work-up.
Solutions:
-
Ammonia/Ammonium Chloride Wash: During the work-up, wash the organic layer with a dilute aqueous solution of ammonium chloride or ammonium hydroxide. Ammonia complexes with copper (I) and (II) ions, partitioning them into the aqueous phase.
-
EDTA Wash: Washing with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also chelate and remove copper ions.[8]
Q5: Which purification method is best for my needs?
A: The choice of method depends on the scale of your reaction, the required purity of the final compound, and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Data on Catalyst Removal Efficiency
The following table summarizes typical palladium levels found in reaction products after various stages of purification. This data is based on studies of common cross-coupling reactions and provides a benchmark for expected purity.[3]
| Purification Stage | Typical Pd Level (ppm) | % Reduction (Approx.) | Notes |
| Crude Product (after aqueous work-up only) | 1000 - 5000+ | - | Highly variable and generally requires further purification. |
| After Flash Column Chromatography | 50 - 500 | 90 - 95% | A standard and effective first-pass purification method. |
| After Scavenger Resin Treatment | < 1 - 50 | >99% | Highly effective for achieving very low metal levels.[2][3] |
ppm = parts per million
Experimental Protocols
Here are detailed methodologies for the purification of this compound synthesized via a Sonogashira coupling reaction.
Protocol 1: General Work-up and Filtration
This protocol is the first step after the reaction is deemed complete.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding saturated aqueous ammonium chloride.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Prepare Celite Pad: Place a plug of cotton in a sintered glass funnel and add a 2-3 cm layer of Celite. Compact the Celite gently and wet the pad with the organic solvent used for dilution.
-
Filter: Filter the organic layer of the reaction mixture through the Celite pad. Wash the pad with additional organic solvent to ensure all the product is collected.
-
Dry and Concentrate: Dry the filtered organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Caption: Workflow for the initial work-up of a Sonogashira reaction.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and slurry-pack it with silica gel using the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Dissolve the crude this compound from Protocol 1 in a minimal amount of the eluent or a slightly more polar solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[9]
-
Elute: Apply the sample to the top of the column and begin eluting with the solvent system, applying positive pressure.
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal with a Scavenger Resin (Batch Method)
This protocol is ideal as a second step after column chromatography if very low palladium levels are required.
-
Dissolve Product: Dissolve the partially purified this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Select Scavenger: Choose an appropriate scavenger resin. Thiol-based scavengers like SiliaMetS® Thiol or DMT are excellent choices for palladium.[10]
-
Add Resin: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual catalyst).
-
Stir: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. The progress can be monitored by taking small aliquots for analysis (e.g., by ICP-MS).[3]
-
Filter: Once scavenging is complete, filter off the resin. Wash the resin with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the final, highly purified this compound.
Protocol 4: Purification by Vacuum Distillation
This method is suitable for thermally stable, volatile compounds like this compound to separate them from non-volatile impurities like catalyst residues.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Charge the Flask: Place the crude or partially purified this compound into the distillation flask.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heat: Gently heat the distillation flask using a heating mantle.
-
Collect Distillate: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. Catalyst residues will remain in the distillation flask.[11]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. silicycle.com [silicycle.com]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
Technical Support Center: Chiral Separation of 1-Octen-3-yne Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing chiral separation methods for 1-octen-3-yne derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the method development for chiral separation of this compound derivatives.
Q1: Where should I start with method development for a new this compound derivative?
A1: Start by characterizing your analyte's properties (solubility, volatility, presence of ionizable groups). This will guide your choice of chromatographic technique (HPLC, SFC, or GC). A systematic screening approach using a few complementary chiral stationary phases (CSPs) and mobile phases is the most effective starting point.[1] Polysaccharide-based CSPs are often the premier choice for initial screening due to their broad applicability.[2][3]
Q2: My this compound derivative shows a very weak or no UV signal in HPLC. What can I do?
A2: The this compound core structure lacks a strong UV chromophore, which can lead to poor detection.[4][5] Consider the following solutions:
-
Use a different detector: If your analyte is not amenable to UV detection, consider using a mass spectrometer (LC-MS), evaporative light scattering detector (ELSD), or charged aerosol detector (CAD).
-
Derivatization: A pre-column derivatization can be performed to attach a UV-active group to your molecule. For alkynes, forming a cobalt-complex (e.g., with Co₂(CO)₈) can be a simple and effective way to introduce a strong chromophore for HPLC analysis.[4][6]
Q3: Which chromatographic mode is best for my compound: Normal Phase, Reversed Phase, Polar Organic, or SFC?
A3: The choice depends on your analyte's solubility and the desired selectivity.
-
Normal Phase (NP): Excellent for compounds soluble in non-polar solvents like hexane/heptane. It often provides unique selectivity.
-
Reversed Phase (RP): Suitable for more polar compounds soluble in water/organic mixtures. It is often compatible with LC-MS.
-
Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. It can offer different selectivity compared to NP and RP modes.[7]
-
Supercritical Fluid Chromatography (SFC): A highly efficient and "green" alternative, particularly for compounds typically analyzed by normal-phase HPLC.[8][9] SFC is often much faster than HPLC.[10] It is a powerful tool for both analytical and preparative chiral separations.[9]
Q4: Can I use Gas Chromatography (GC) for my this compound derivative?
A4: Yes, if your derivative is volatile and thermally stable. Chiral GC is a high-efficiency technique, especially for separating volatile compounds like flavors and fragrances.[11][12] Cyclodextrin-based chiral capillary columns are commonly used for these separations.[13][14]
Q5: How do I choose the right Chiral Stationary Phase (CSP)?
A5: It is difficult to predict the best CSP without experimental screening. Structural similarity to a compound with a known separation method is no guarantee of similar behavior. A good starting point is to screen a set of columns with different selectors, such as:
-
Polysaccharide-based: Amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the most widely used and successful CSPs.[3][15]
-
Cyclodextrin-based: Particularly effective for including small molecules, common in GC and also used in HPLC.[16]
-
Macrocyclic glycopeptide-based: Offer unique selectivities, especially in reversed-phase and polar ionic modes.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Poor or No Resolution (Rs < 1.5)
| Potential Cause | Suggested Solution |
| Incorrect CSP | The chosen stationary phase does not provide chiral recognition for your analyte. Screen a different set of CSPs with complementary selectivities (e.g., if an amylose-based CSP fails, try a cellulose-based one).[17] |
| Inappropriate Mobile Phase | The mobile phase composition is not optimal. Systematically vary the ratio of the strong to weak solvent (e.g., change the percentage of alcohol in normal phase). Try different alcohol modifiers (e.g., ethanol vs. isopropanol).[17] |
| Low Efficiency | Peaks are broad, preventing baseline separation. Decrease the flow rate. Ensure the column is properly packed and not fouled. Check for extra-column dead volume in your system. |
| Temperature Effects | Temperature can significantly impact selectivity.[17] Try operating the column at a lower temperature (e.g., 10-25°C) to enhance enantioselectivity, although this may increase retention time and pressure. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions (Basic Analytes) | Basic analytes can interact with residual silanols on the silica support, causing tailing. Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase or SFC.[2] |
| Secondary Interactions (Acidic Analytes) | Acidic analytes can exhibit similar issues. Add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. |
| Column Overload | Injecting too much sample mass can cause fronting or tailing. Reduce the injection volume or sample concentration. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase.[18] This can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[18] |
| Column Contamination/Damage | The inlet frit may be blocked, or the stationary phase at the column head may be contaminated.[19] Reverse flush the column (for immobilized CSPs only) or try a recommended regeneration procedure.[19] |
Problem: Unstable or Drifting Retention Times
| Potential Cause | Suggested Solution |
| Insufficient Column Equilibration | The column is not fully equilibrated with the new mobile phase. This is common when using additives. Flush the column with at least 20-30 column volumes of the new mobile phase before analysis. |
| "Memory Effects" | Additives from previous analyses can adsorb onto the stationary phase and alter its selectivity over time.[20] Dedicate columns to specific mobile phase types (e.g., acidic vs. basic additives). If using an immobilized CSP, a strong solvent wash (like DMF or THF) can help reset the column.[19] |
| Mobile Phase Composition Change | Volatile mobile phase components (e.g., hexane) can evaporate over time, changing the composition. Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly. |
| Temperature Fluctuations | The laboratory temperature is not stable, affecting retention. Use a column thermostat to maintain a constant temperature. |
Section 3: Method Development Workflow & Visualization
A logical workflow is crucial for efficient method development. The following diagram outlines a typical strategy.
Caption: A typical workflow for chiral method development.
Section 4: Key Experimental Protocols & Data
Generic Protocol for Chiral Screening via SFC/HPLC
This protocol outlines a general approach for the initial screening of a this compound derivative.
-
Sample Preparation: Dissolve the racemic sample in a suitable solvent (ideally the mobile phase) to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Selection: Select 3-4 CSPs with complementary selectivities. A recommended starting set is presented in the table below.
-
Mobile Phase Screening: Prepare the screening mobile phases as detailed in the tables below.
-
System Setup:
-
Install the first chiral column.
-
Equilibrate the column with the first mobile phase for at least 20 column volumes.
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC).
-
Set the detector wavelength (if using UV, screen at multiple wavelengths, e.g., 220 nm, 254 nm, or use a PDA detector).
-
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
Data Analysis: Evaluate the chromatogram for retention, resolution, and peak shape.
-
Iterate: Repeat steps 4-6 for each mobile phase on the current column. Then, switch to the next column and repeat the entire mobile phase screen.
Table 1: Recommended Starting Conditions for SFC Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| CSP 1 | Lux Cellulose-1 | Lux Cellulose-1 | Lux Cellulose-1 | Lux Cellulose-1 |
| CSP 2 | Chiralpak IA | Chiralpak IA | Chiralpak IA | Chiralpak IA |
| CSP 3 | Chiralpak IC | Chiralpak IC | Chiralpak IC | Chiralpak IC |
| Mobile Phase | 80/20 CO₂/Methanol | 80/20 CO₂/Ethanol | 80/20 CO₂/Isopropanol | 80/20 CO₂/Acetonitrile |
| Additive | 0.1% DEA (for basic analytes) or 0.1% TFA (for acidic analytes) | |||
| Flow Rate | 3.0 mL/min | |||
| Back Pressure | 150 bar | |||
| Temperature | 35 °C |
Table 2: Recommended Starting Conditions for HPLC (Normal Phase) Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP 1 | Lux Amylose-1 | Lux Amylose-1 | Lux Amylose-1 |
| CSP 2 | Chiralpak AD-H | Chiralpak AD-H | Chiralpak AD-H |
| CSP 3 | Chiralcel OD-H | Chiralcel OD-H | Chiralcel OD-H |
| Mobile Phase | 90/10 Hexane/IPA | 90/10 Hexane/Ethanol | 80/20 Hexane/IPA |
| Additive | 0.1% DEA (for basic analytes) or 0.1% TFA (for acidic analytes) | ||
| Flow Rate | 1.0 mL/min | ||
| Temperature | 25 °C |
Section 5: Troubleshooting Logic Visualization
When troubleshooting, a logical decision-making process is key. The diagram below illustrates a path for addressing the common issue of poor resolution.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis o...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. selvita.com [selvita.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. hplc.sk [hplc.sk]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Study of Catalysts for the Synthesis of 1-Octen-3-yne
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-octen-3-yne, a conjugated enyne, is of significant interest in organic synthesis due to its versatile structure, which serves as a valuable building block for more complex molecules. The efficient and selective synthesis of this compound is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems employed for the synthesis of this compound and structurally related 1,3-enynes, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst is critical in determining the yield, selectivity, and overall efficiency of this compound synthesis. Transition metal catalysts, particularly those based on palladium and copper, have been extensively studied. The following table summarizes the performance of different catalytic systems in the synthesis of this compound and analogous 1,3-enynes.
| Catalyst System | Substrates | Product | Yield (%) | Selectivity (%) | Reaction Conditions | Reference |
| Pd(PPh₃)₄ / CuI | Vinylidene chloride, 1-Octyne | 1,3-Decadiyne | 69-73 | High | Toluene, n-butylamine, room temperature, 20 min | [1][2] |
| [Cu(bipy)PPh₃Br] | (Z)-ethyl-3-iodoacrylate, Phenylacetylene | Substituted 1,3-enyne | 99 | High | K₂CO₃, room temperature | [3] |
| Pd(dba)₂ | Cyclopropanol, 1,3-Diyne | Substituted 1,3-enyne | 19 | High | Toluene, 100 °C | [4] |
| Pd(PPh₃)₄ | Cyclopropanol, 1,3-Diyne | Substituted 1,3-enyne | 56-94 | High | Toluene, 100 °C | [4] |
| HRh(CO)(PPh₃)₃ / P(OPh)₃ | 1-Octene | n-Nonanal | 95 | 89.3 (n/iso) | Propylene carbonate/dodecane/1,4-dioxane, 363 K, 1.5 MPa syngas, 2 h | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 1,3-enynes using palladium and copper-based catalytic systems.
Palladium-Catalyzed Sonogashira Coupling for 1,3-Decadiyne Synthesis
This protocol is adapted from a procedure for the synthesis of a terminal 1,3-diyne, which is structurally similar to this compound.[1][2]
Materials:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
1-Octyne (1.0 equiv)
-
Vinylidene chloride (1.5 equiv)
-
n-Butylamine (1.5 equiv)
-
Toluene (solvent)
Procedure:
-
A pressure flask is charged with Pd(PPh₃)₄ and toluene under an inert atmosphere (e.g., argon).
-
Vinylidene chloride is added to the flask.
-
The mixture is stirred at room temperature for 20 minutes.
-
A mixture of 1-octyne and n-butylamine is transferred to the reaction mixture via cannula.
-
Copper(I) iodide is added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC for completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Copper-Catalyzed Synthesis of a Substituted 1,3-Enyne
This protocol describes a highly efficient copper-catalyzed synthesis of a 1,3-enyne.[3]
Materials:
-
[Cu(bipy)PPh₃Br] (catalyst)
-
(Z)-ethyl-3-iodoacrylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (base)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the copper catalyst, (Z)-ethyl-3-iodoacrylate, and potassium carbonate.
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent and phenylacetylene are added via syringe.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is then worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the catalytic synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound via cross-coupling reactions involves a series of well-defined steps in the catalytic cycle. The following diagram illustrates the key steps in a typical Palladium-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling for 1,3-enyne synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 4. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
Reactivity Face-Off: A Comparative Guide to Conjugated vs. Non-Conjugated Enynes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the arrangement of double and triple bonds within a molecule dictates its reactivity and potential applications. This guide provides an objective comparison of the reactivity of conjugated and non-conjugated enynes, supported by established chemical principles and illustrative experimental data. Understanding these differences is crucial for designing efficient synthetic routes and developing novel therapeutics.
Executive Summary
Conjugated enynes, characterized by a continuous system of alternating double and triple bonds, generally exhibit enhanced reactivity in several key chemical transformations compared to their non-conjugated counterparts, where the multiple bonds are separated by at least one sp³-hybridized carbon atom. This heightened reactivity is primarily attributed to the electronic delocalization across the conjugated π-system, which stabilizes reactive intermediates and transition states. This guide will delve into a comparative analysis of their behavior in electrophilic additions, cycloaddition reactions, and metal-catalyzed processes, providing quantitative data where available and detailed experimental protocols for representative reactions.
Electrophilic Addition: A Tale of Two Pathways
The reaction of enynes with electrophiles, such as hydrohalic acids (HX), serves as a fundamental probe of their reactivity. The key distinction in the reactivity of conjugated versus non-conjugated enynes in these reactions lies in the stability of the carbocation intermediate formed.
Conjugated Enynes: Upon protonation, conjugated enynes form a resonance-stabilized allylic carbocation. This delocalization of the positive charge across multiple carbon atoms significantly lowers the activation energy for the reaction, leading to a faster reaction rate compared to non-conjugated enynes. The addition of the nucleophile can then occur at different positions, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, a concept known as kinetic versus thermodynamic control.
Non-Conjugated Enynes: In contrast, the double and triple bonds in non-conjugated enynes react independently. Protonation of the double bond leads to a localized carbocation, which is less stable than the allylic carbocation formed from a conjugated enyne. Consequently, the reaction rate is generally slower.
Diagram: Electrophilic Addition to a Conjugated Enyne
Caption: Mechanism of electrophilic addition to a conjugated enyne.
Quantitative Data: Electrophilic Addition
| Reaction | Substrate | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) |
| HBr Addition | 1,3-Butadiene | -80 | 80 | 20 |
| HBr Addition | 1,3-Butadiene | 40 | 15 | 85 |
This data for a conjugated diene illustrates the principle of kinetic and thermodynamic control, which is also applicable to conjugated enynes.
Experimental Protocols: Hydrobromination
Protocol 1: Hydrobromination of a Conjugated Enyne (Illustrative)
-
Objective: To synthesize a mixture of 1,2- and 1,4-adducts from a conjugated enyne.
-
Procedure: A solution of the conjugated enyne (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) is cooled to the desired temperature (e.g., -78 °C for kinetic control or 40 °C for thermodynamic control). A solution of HBr in acetic acid (1.1 eq) is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃, and the organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The product ratio is determined by ¹H NMR spectroscopy.
Protocol 2: Hydrobromination of a Non-Conjugated Enyne (Illustrative)
-
Objective: To synthesize the hydrobromination product of a non-conjugated enyne.
-
Procedure: A solution of the non-conjugated enyne (1.0 eq) in CH₂Cl₂ is treated with a solution of HBr in acetic acid (1.1 eq) at room temperature. The reaction is stirred and monitored by TLC. Due to the expected lower reactivity, the reaction may require a longer time or gentle heating to proceed to completion. Workup is performed as described in Protocol 1.
Cycloaddition Reactions: Building Complexity
Enynes can participate in a variety of cycloaddition reactions, with their utility and efficiency often being influenced by the presence or absence of conjugation.
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene ring. When an enyne is used as the dienophile, the presence of conjugation can influence which of the multiple bonds reacts.
Conjugated Enynes: The reactivity of the double versus the triple bond in a conjugated enyne as a dienophile is influenced by the substituents on the enyne. Generally, the more electron-deficient π-system will act as the dienophile. Non-Conjugated Enynes: The alkene and alkyne moieties react independently, with their reactivity as dienophiles being governed by their respective electronic properties.
Diagram: Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. The efficiency of this reaction can be influenced by the substrate's structure.
Conjugated vs. Non-Conjugated Enynes: While both types of enynes can undergo intramolecular Pauson-Khand reactions, the conjugation can affect the ease of the reaction and the stability of the resulting product. The reaction generally proceeds in good yields for a variety of enyne substrates.
Quantitative Data: Pauson-Khand Reaction
| Enyne Substrate | Catalyst | Promoter | Yield (%) | Reference |
| 1-Penten-4-yne derivative | Co₂(CO)₈ | NMO | 75 | J. Am. Chem. Soc. 1991, 113, 23, 8975-8977 |
| (E)-1-Phenyl-1-hexen-5-yne | Co₂(CO)₈ | NMO | 82 | Org. Lett. 2003, 5, 16, 2841–2844 |
Experimental Protocols: Pauson-Khand Reaction
Protocol 3: Intramolecular Pauson-Khand Reaction of a Non-Conjugated Enyne
-
Objective: To synthesize a bicyclic cyclopentenone from a non-conjugated enyne.
-
Procedure: To a solution of the enyne (1.0 eq) in a suitable solvent (e.g., toluene), dicobalt octacarbonyl (1.1 eq) is added at room temperature under an inert atmosphere. The mixture is stirred for a specified time to allow for complex formation. A promoter, such as N-methylmorpholine N-oxide (NMO) (3.0 eq), is then added, and the reaction mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[1]
Protocol 4: Intramolecular Pauson-Khand Reaction of a Conjugated Enyne
-
Objective: To synthesize a bicyclic cyclopentenone from a conjugated enyne.
-
Procedure: The procedure is similar to that of the non-conjugated enyne. A solution of the conjugated enyne (1.0 eq) and dicobalt octacarbonyl (1.1 eq) in toluene is stirred at room temperature. NMO (3.0 eq) is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC, and the product is isolated and purified as described in Protocol 3.
Conclusion
The presence of conjugation in enynes significantly influences their reactivity. In electrophilic additions, conjugated enynes react faster due to the formation of resonance-stabilized carbocation intermediates. In cycloaddition reactions like the Diels-Alder and Pauson-Khand reactions, while both conjugated and non-conjugated enynes are valuable substrates, the conjugation can affect the reaction's regioselectivity and rate. The choice between a conjugated and a non-conjugated enyne in a synthetic strategy will therefore depend on the desired outcome and the specific reaction being employed. Further quantitative kinetic studies are needed to provide a more detailed comparative analysis.
References
A Comparative Guide to 1-Octen-3-yne and Other C8 Enyne Isomers for Researchers
An Objective Analysis of Physicochemical Properties and Reactivity Supported by Experimental Data
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is critical for molecular design and synthesis. This guide provides a detailed comparison of 1-octen-3-yne with its other C8 enyne isomers, focusing on their structural variations, physicochemical properties, and reactivity. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to C8 Enyne Isomers
C8 enyne isomers, with the general formula C8H12, are hydrocarbons containing both a double (alkene) and a triple (alkyne) bond. The relative positions of these unsaturated bonds significantly influence the molecule's stability, electronic properties, and chemical reactivity. This compound is a conjugated enyne, where the double and triple bonds are separated by a single bond, leading to electron delocalization across the π-system.[1] This contrasts with non-conjugated isomers where the multiple bonds are separated by two or more single bonds. This structural divergence forms the basis for the comparative analysis that follows.
Physicochemical Properties: A Tabulated Comparison
| Property | This compound | 1-Octen-4-yne | (E)-3-Octen-1-yne | (Z)-2-Octen-4-yne |
| Molecular Formula | C8H12[2] | C8H12[3] | C8H12 | C8H12 |
| Molecular Weight ( g/mol ) | 108.18[2] | 108.18[3] | 108.18 | 108.18 |
| Boiling Point (°C) | 137[4][5] | Not available | Not available | Not available |
| Structure | Conjugated Enyne | Non-conjugated Enyne | Conjugated Enyne | Conjugated Enyne |
| CAS Number | 17679-92-4[2] | 24612-83-7[3] | 42104-42-7 | 106445-95-8 |
Spectroscopic Data Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their electronic environment.
| Carbon Position | This compound (Predicted ¹³C NMR, ppm) | 1-Octen-4-yne (Experimental ¹³C NMR data available) |
| C1 (=CH₂) | ~117 | Data available in spectral databases |
| C2 (-CH=) | ~142 | Data available in spectral databases |
| C3 (≡C-) | ~80 | Data available in spectral databases |
| C4 (-C≡) | ~93 | Data available in spectral databases |
| C5 | ~19 | Data available in spectral databases |
| C6 | ~31 | Data available in spectral databases |
| C7 | ~22 | Data available in spectral databases |
| C8 | ~14 | Data available in spectral databases |
Note: Specific experimental values for all isomers are not consistently reported in a single source. Researchers are advised to consult spectral databases for detailed information.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of enyne isomers typically shows a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint.
| Isomer | Key Mass Spectral Fragments (m/z) |
| This compound | 108 (M⁺), 93, 79, 77, 65, 53, 41, 39[2][6] |
| 1-Octen-4-yne | 108 (M⁺), 93, 79, 77, 67, 55, 41[3] |
Comparative Reactivity
The reactivity of enynes is largely dictated by the relative positions of the double and triple bonds. Conjugated enynes, like this compound, exhibit distinct reactivity compared to their non-conjugated counterparts due to the extended π-system.
Electrophilic Addition
Conjugated dienes are generally more reactive towards electrophiles than isolated alkenes.[7] This increased reactivity is attributed to the formation of a stabilized allylic carbocation intermediate. A similar trend is expected for conjugated enynes like this compound, which would likely exhibit greater reactivity in electrophilic addition reactions compared to non-conjugated isomers such as 1-octen-4-yne.
Cycloaddition Reactions
The conjugated system of this compound makes it a suitable candidate for cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. The rate of such reactions is sensitive to the electronic properties of the enyne.[8] Non-conjugated enynes would not participate in this type of concerted [4+2] cycloaddition in the same manner.
Experimental Protocols
Synthesis of C8 Enynes
A common and versatile method for the synthesis of enynes is the Sonogashira coupling reaction.[9][10] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl halide with a terminal alkyne.
General Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add the vinyl halide (1.0 eq.), terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine base).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of enynes via Sonogashira coupling.
Characterization Methods
Boiling Point Determination (Thiele Tube Method):
A simple and effective method for determining the boiling point of a small liquid sample.[11]
-
Seal one end of a capillary tube.
-
Place a small amount of the liquid sample into a small test tube and insert the capillary tube (sealed end up).
-
Attach the test tube to a thermometer.
-
Heat the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observe for a continuous stream of bubbles from the capillary tube.
-
Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
NMR Spectroscopy:
-
Dissolve a small amount of the purified enyne isomer in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the isomer.
Caption: General workflow for the NMR analysis of organic compounds.
Electron Ionization Mass Spectrometry (EI-MS):
-
Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).[12]
-
The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to aid in structural identification.
Conclusion
The isomeric variations among C8 enynes, particularly the distinction between conjugated and non-conjugated systems, lead to significant differences in their physicochemical properties and chemical reactivity. This compound, as a conjugated enyne, is expected to have a different boiling point and exhibit enhanced reactivity in electrophilic addition and cycloaddition reactions compared to its non-conjugated isomers. The provided experimental protocols offer standardized methods for the synthesis and characterization of these compounds, which are crucial for their application in research and development. This guide serves as a foundational resource for scientists and professionals, enabling a more informed selection and utilization of C8 enyne isomers in their synthetic endeavors.
References
- 1. This compound | 17679-92-4 | Benchchem [benchchem.com]
- 2. This compound | C8H12 | CID 140268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octen-4-yne | C8H12 | CID 141127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Spectroscopic Analysis for the Structural Confirmation of 1-Octen-3-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 1-octen-3-yne, a versatile building block in organic synthesis. By examining ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we can unequivocally distinguish this compound from its constitutional isomers, ensuring the correct structural assignment for research and development applications.
Spectroscopic Data Summary for this compound and Isomers
The following tables summarize the key spectroscopic data for this compound and two of its constitutional isomers, 1-octen-4-yne and 2-octen-4-yne. This comparative approach highlights the unique spectral features of each molecule, facilitating accurate identification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (a,b) | 5.4 - 5.6 | dd | J_ac ≈ 17, J_ab ≈ 2 |
| H-2 | 5.7 - 5.9 | ddd | J_ac ≈ 17, J_bc ≈ 10, J_2,5 ≈ 2 | |
| H-5 | 2.2 - 2.4 | t | J_5,6 ≈ 7 | |
| H-6, H-7 | 1.3 - 1.6 | m | ||
| H-8 | 0.9 - 1.0 | t | J_7,8 ≈ 7 | |
| 1-Octen-4-yne | H-1 (a,b) | 5.0 - 5.2 | m | |
| H-2 | 5.7 - 5.9 | m | ||
| H-3 | 2.8 - 3.0 | m | ||
| H-6 | 2.1 - 2.3 | t | J_6,7 ≈ 7 | |
| H-7 | 1.4 - 1.6 | sextet | J_6,7 ≈ 7, J_7,8 ≈ 7 | |
| H-8 | 0.9 - 1.0 | t | J_7,8 ≈ 7 | |
| 2-Octen-4-yne | H-2 | 5.4 - 5.6 | dq | J_2,3 ≈ 11, J_1,2 ≈ 7 |
| H-3 | 5.9 - 6.1 | dt | J_2,3 ≈ 11, J_3,5 ≈ 2 | |
| H-1 | 1.7 - 1.9 | d | J_1,2 ≈ 7 | |
| H-6 | 2.1 - 2.3 | t | J_6,7 ≈ 7 | |
| H-7 | 1.4 - 1.6 | sextet | J_6,7 ≈ 7, J_7,8 ≈ 7 | |
| H-8 | 0.9 - 1.0 | t | J_7,8 ≈ 7 |
Note: Predicted ¹H NMR data is based on established chemical shift and coupling constant principles. Experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 |
| This compound (Predicted) [1] | 122.9 | 129.4 | 82.1 | 88.5 | 18.9 | 30.7 | 22.1 | 13.6 |
| 1-Octen-4-yne | 115.5 | 138.0 | 29.5 | 80.0 | 81.0 | 21.0 | 22.0 | 13.5 |
| 2-Octen-4-yne | 13.0 | 110.0 | 145.0 | 80.0 | 85.0 | 21.0 | 22.0 | 13.5 |
Note: Data for 1-Octen-4-yne and 2-Octen-4-yne are typical estimated values.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | =C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (Alkyl) (cm⁻¹) |
| This compound | 3010 - 3095[1] | 2100 - 2260[1] | 1610 - 1680[1] | 2850 - 2960[1] |
| 1-Octen-4-yne | ~3080 | ~2230 (weak) | ~1640 | 2850 - 2960 |
| 2-Octen-4-yne | ~3020 | ~2230 (weak) | ~1650 | 2850 - 2960 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 108[1] | 79, 77, 39[1] |
| 1-Octen-4-yne | 108 | 93, 79, 77 |
| 2-Octen-4-yne | 108 | 93, 79, 67 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Mandatory Visualization
The logical workflow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Confirmation of this compound.
References
Navigating the Reactive Landscape of 1-Octen-3-yne: A Comparative Guide to Addition Reactions
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of addition reactions to complex molecules like 1-octen-3-yne is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of electrophilic, free-radical, and nucleophilic additions to this conjugated enyne, supported by theoretical principles and available experimental data on analogous systems. Detailed experimental protocols are provided to illustrate the practical application of these reactions.
The unique conjugated system of this compound, comprising a terminal double bond and an internal triple bond, presents multiple potential sites for chemical attack. The regiochemical outcome of addition reactions is a delicate interplay of electronic effects, steric hindrance, and reaction mechanism. This guide will delve into the factors governing the regioselectivity of three major classes of addition reactions.
Comparison of Regioselectivity in Addition Reactions to this compound
The regioselectivity of additions to this compound is dictated by the nature of the attacking species. Electrophiles, radical species, and nucleophiles interact with the electron-rich pi systems of the double and triple bonds in distinct ways, leading to different product distributions. While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the expected regioselectivity based on established principles for conjugated enynes and related substrates.
| Reaction Type | Reagent Example | Expected Major Regioisomer(s) | Mechanistic Rationale |
| Electrophilic Addition | HBr (in absence of peroxides) | 4-Bromo-1,2-octadiene (from 1,4-addition) and/or 3-Bromo-1-octen-2-yne (from addition to the alkyne) | Protonation is expected to occur at the terminal carbon (C1) to form a more stable secondary carbocation at C2. This can be followed by attack of the bromide at C2 (1,2-addition) or at C4 (1,4-addition) due to resonance delocalization of the positive charge. The formation of a stable vinyl cation by protonation of the alkyne is also a possibility. |
| Free-Radical Addition | HBr (in presence of peroxides) | (E/Z)-4-Bromo-1-octen-2-yne | The bromine radical, being the attacking species, will add to the least substituted carbon of the double bond (C1) to generate the more stable secondary radical at C2. This radical intermediate then abstracts a hydrogen atom from HBr. This is an example of anti-Markovnikov addition.[1][2][3] |
| Nucleophilic Addition (Conjugate) | (CH₃)₂CuLi (Lithium dimethylcuprate) | 3-Methyl-1,2-octadiene (from 1,4-addition) | Organocuprates are soft nucleophiles that preferentially undergo conjugate (1,4) addition to α,β-unsaturated systems. The nucleophile attacks the terminal carbon of the double bond (C1), leading to an enolate intermediate which is then protonated. |
Experimental Protocols
The following are representative protocols for carrying out addition reactions on conjugated enynes. These are generalized procedures and may require optimization for this compound.
Experimental Protocol 1: Electrophilic Addition of HBr
Objective: To synthesize bromo-substituted octadienes and octenynes via electrophilic addition.
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using gaseous HBr)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
-
Hydrogen bromide (1.1 equivalents) is slowly bubbled through the solution or added dropwise as a solution in acetic acid.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture.
-
The products are then purified and separated by column chromatography on silica gel.
Experimental Protocol 2: Free-Radical Addition of HBr
Objective: To achieve anti-Markovnikov addition of HBr to the double bond.
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in a non-polar solvent)
-
Benzoyl peroxide (or another radical initiator)
-
Anhydrous pentane or hexane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
UV lamp (optional, can promote initiation)
Procedure:
-
This compound (1 equivalent) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents) are dissolved in anhydrous pentane in a round-bottom flask equipped with a reflux condenser.
-
The solution is saturated with hydrogen bromide gas at 0 °C, or a solution of HBr in a non-polar solvent is added.
-
The reaction mixture is stirred and may be gently heated or irradiated with a UV lamp to initiate the radical chain reaction.
-
The reaction progress is monitored by GC-MS or TLC.
-
After the reaction is complete, the mixture is washed with saturated sodium bicarbonate solution to remove any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting product is purified by fractional distillation or column chromatography.
Experimental Protocol 3: Conjugate Addition of an Organocuprate
Objective: To perform a 1,4-conjugate addition of a methyl group.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (CH₃Li) solution in diethyl ether
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), copper(I) iodide (1.1 equivalents) is suspended in anhydrous diethyl ether and cooled to 0 °C.
-
Methyllithium solution (2.2 equivalents) is added dropwise to the stirred suspension. The formation of lithium dimethylcuprate is indicated by a change in the appearance of the solution.
-
After stirring for approximately 30 minutes at 0 °C, a solution of this compound (1 equivalent) in anhydrous diethyl ether is added slowly to the cuprate solution.
-
The reaction mixture is stirred at 0 °C for several hours, with progress monitored by TLC.
-
The reaction is quenched by the careful addition of saturated ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
Reaction Pathways and Regioselectivity
The regiochemical outcomes of these addition reactions can be visualized through the following diagram, which illustrates the competing pathways and the key intermediates that dictate the final product distribution.
References
A Comparative Guide to Grignard and Organolithium Reagents in Enyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of enyne and allene moieties is a cornerstone of modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of organometallic reagent is critical in these transformations, with Grignard and organolithium reagents being two of the most prominent options. This guide provides an objective comparison of their performance in enyne synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and reaction optimization.
At a Glance: Key Differences in Reactivity
Grignard and organolithium reagents, while both serving as potent carbon nucleophiles, exhibit distinct differences in their reactivity towards enyne substrates. These differences are primarily rooted in the nature of the carbon-metal bond and the Lewis acidity of the metal center. Organolithium reagents, with a more polarized carbon-lithium bond, are generally more reactive and basic than their Grignard counterparts.[1][2] This heightened reactivity can be advantageous for difficult transformations but may also lead to a higher propensity for side reactions.
In the context of conjugated enynes, the regioselectivity of the nucleophilic attack is a key consideration. While both reagents can undergo 1,2-addition to the carbonyl group of an acceptor-substituted enyne, conjugate addition (1,4- or 1,6-addition) is often the desired pathway to access valuable allene structures.
Performance in Enyne Synthesis: A Data-Driven Comparison
Experimental evidence suggests that for the conjugate addition to acceptor-substituted enynes, organolithium reagents, particularly in the presence of a copper catalyst, can offer superior performance compared to Grignard reagents.
| Reagent Type | Substrate | Catalyst | Product | Yield (%) | Reference |
| MeLi | Ethyl 5-phenylpent-2-en-4-ynoate | 3-5 mol% Copper(I) Arenethiolate | Ethyl 3-methyl-5-phenylpenta-2,3-dienoate | 85 | [3] |
| n-BuLi | Ethyl 5-phenylpent-2-en-4-ynoate | 3-5 mol% Copper(I) Arenethiolate | Ethyl 3-butyl-5-phenylpenta-2,3-dienoate | 78 | [3] |
| t-BuLi | Ethyl 5-phenylpent-2-en-4-ynoate | 3-5 mol% Copper(I) Arenethiolate | Ethyl 3-(tert-butyl)-5-phenylpenta-2,3-dienoate | 65 | [3] |
| MeMgI | Ethyl 5-phenylpent-2-en-4-ynoate | 3-5 mol% Copper(I) Arenethiolate | Incomplete reaction, formation of side products | Lower than MeLi | [3] |
| PhMgBr | Propargyl bromide | 2 mol% Ni(acac)₂ / 4 mol% PPh₃ | Phenylallene | 85 | [4] |
| EtMgBr | Propargyl bromide | 2 mol% Ni(acac)₂ / 4 mol% PPh₃ | 1,2-Pentadiene | 78 | [4] |
Table 1: Comparison of yields for the addition of organolithium and Grignard reagents to enyne and propargylic systems.
The data in Table 1, derived from a study on copper-catalyzed 1,6-addition to acceptor-substituted enynes, indicates that methyllithium provides a significantly higher yield of the corresponding allene compared to methylmagnesium iodide under the same catalytic conditions.[3] The study notes that with the Grignard reagent, the reaction was slower and resulted in incomplete conversion and the formation of side products.[3] This suggests that for this specific transformation, the higher reactivity of the organolithium reagent is beneficial.
Conversely, Grignard reagents have proven effective in the synthesis of allenes from propargylic bromides, which can be considered a related transformation to the conjugate addition to enynes. Nickel-catalyzed cross-coupling reactions of various Grignard reagents with propargylic bromide afforded terminal allenes in good yields.[4]
Mechanistic Considerations and Side Reactions
The primary competition in the reaction of organometallic reagents with acceptor-substituted enynes is between 1,2-addition to the carbonyl group and conjugate addition (1,4- or 1,6-addition) to the enyne system.
Caption: Competing reaction pathways in the addition of organometallic reagents to acceptor-substituted enynes.
Hard nucleophiles, such as Grignard and organolithium reagents, generally favor 1,2-addition.[5] To promote the desired conjugate addition, the use of a copper catalyst is often employed. The transmetalation of the organometallic reagent with a copper(I) salt generates a softer organocopper species, which preferentially undergoes conjugate addition.
Common Side Reactions:
-
1,2-Addition: As mentioned, this is a common competing pathway, leading to the formation of tertiary alcohols instead of the desired allenes.[3]
-
Deprotonation: Due to their basicity, both reagents can deprotonate acidic protons on the substrate, leading to the recovery of starting material after workup.[1] Organolithium reagents are generally more prone to this due to their higher basicity.[1]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, leading to the reduction of the carbonyl group.[6]
-
Oligomerization: The allenyl enolate intermediate formed during conjugate addition can potentially react with unreacted enyne, leading to the formation of oligomeric byproducts.[3]
Experimental Protocols
The following are representative experimental protocols for the copper-catalyzed addition of an organolithium reagent to an acceptor-substituted enyne and the nickel-catalyzed synthesis of an allene using a Grignard reagent.
Protocol 1: Copper-Catalyzed 1,6-Addition of Methyllithium to an Acceptor-Substituted Enyne
This protocol is adapted from the work of Haubrich et al.[3]
Materials:
-
Ethyl 5-phenylpent-2-en-4-ynoate (1 equivalent)
-
Copper(I) arenethiolate catalyst (3-5 mol%)
-
Methyllithium (1.6 M in diethyl ether, 1.1 equivalents)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
Procedure:
-
A suspension of the copper(I) arenethiolate catalyst in anhydrous diethyl ether is cooled to 0 °C in a flame-dried, three-necked flask under an inert atmosphere.
-
Solutions of the enyne in diethyl ether and methyllithium in diethyl ether are added simultaneously and dropwise to the catalyst suspension over a period of 1 hour using two separate dropping funnels or a syringe pump.
-
During the addition, a yellow or orange homogeneous solution is formed.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0 °C.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is filtered through Celite, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired allene.
Caption: Experimental workflow for the copper-catalyzed addition of methyllithium to an enyne.
Protocol 2: Nickel-Catalyzed Synthesis of Phenylallene from Propargyl Bromide and Phenylmagnesium Bromide
This protocol is adapted from the work of Li and Gau.[4]
Materials:
-
Propargyl bromide (1 equivalent)
-
Phenylmagnesium bromide (1.2 equivalents)
-
Ni(acac)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of propargyl bromide in anhydrous THF are added Ni(acac)₂ and PPh₃ under an inert atmosphere.
-
The solution is stirred at room temperature for a few minutes.
-
Phenylmagnesium bromide is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until completion.
-
The reaction is quenched with a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford phenylallene.
Conclusion
Both Grignard and organolithium reagents are powerful tools for the synthesis of enynes and allenes. The choice between them depends heavily on the specific substrate and the desired outcome.
-
Organolithium reagents are generally more reactive and can provide higher yields in conjugate addition reactions to acceptor-substituted enynes, especially when used in conjunction with a copper catalyst. Their higher basicity, however, necessitates careful control of reaction conditions to avoid side reactions.
-
Grignard reagents , while typically less reactive, can be highly effective in certain transformations, such as the synthesis of allenes from propargylic halides. They are also generally less basic than organolithiums, which can be an advantage when working with substrates bearing acidic protons.
The use of catalysts, particularly copper and nickel, is crucial for directing the regioselectivity of these reactions and improving their efficiency. For researchers and drug development professionals, a thorough understanding of the nuances of each reagent's reactivity profile is essential for the successful design and execution of synthetic routes involving enyne and allene intermediates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Synthesis of Allenes via Nickel-Catalyzed Cross-Coupling Reaction of Propargylic Bromides with Grignard Reagents [organic-chemistry.org]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. dalalinstitute.com [dalalinstitute.com]
Benchmarking Synthetic Routes to 1-Octen-3-yne: A Comparative Guide for Researchers
A comprehensive analysis of established and novel synthetic strategies for the formation of the versatile enyne, 1-octen-3-yne, is presented. This guide provides a comparative overview of key performance indicators, detailed experimental protocols, and a logical framework for selecting the optimal synthetic route based on laboratory and process considerations.
Introduction
This compound is a conjugated enyne, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The selection of an appropriate synthetic route is critical and is often governed by factors such as yield, reaction efficiency, catalyst cost, and scalability. This guide benchmarks established palladium-catalyzed cross-coupling reactions against emerging synthetic methodologies, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions.
Comparison of Synthetic Routes
The synthesis of this compound is most prominently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira, Negishi, and Stille couplings represent the cornerstone of traditional approaches. These methods are benchmarked against a novel catalytic asymmetric synthesis, highlighting advancements in the field.
| Synthetic Route | Reactants | Catalyst System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sonogashira Coupling | 1-Hexyne, Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI / Amine Base | 85-95 | 2-6 | 25-50 | High yields, mild conditions, readily available catalysts. | Requires a copper co-catalyst, potential for alkyne homocoupling. |
| Negishi Coupling | Hexylzinc Halide, Vinyl Halide | Pd(PPh₃)₄ or Ni catalyst | 80-90 | 4-12 | 25-65 | High functional group tolerance, effective for complex substrates. | Requires pre-formation of air- and moisture-sensitive organozinc reagents. |
| Stille Coupling | Tributyl(hex-1-yn-1-yl)stannane, Vinyl Halide | Pd(PPh₃)₄ | 75-85 | 6-18 | 80-100 | Air- and moisture-stable organotin reagents. | Toxicity of organotin compounds, difficulty in removing tin byproducts. |
| Novel Asymmetric Synthesis | Substituted Nitro Dienyne, 1,3-Dicarbonyl Compound | Chiral Catalyst (e.g., organocatalyst) | 88-95 | 12-24 | 20-30 | High enantioselectivity, access to chiral enynes. | Limited substrate scope, may require multi-step synthesis of starting materials. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Established Method: Sonogashira Coupling
This protocol describes a typical procedure for the synthesis of this compound via a palladium- and copper-catalyzed Sonogashira coupling.
Materials:
-
1-Hexyne (1.0 eq)
-
Vinyl bromide (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add 1-hexyne to the mixture and stir for 10 minutes at room temperature.
-
Slowly add vinyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes) to afford this compound.
Alternative Method 1: Negishi Coupling
This protocol outlines the synthesis of this compound using a Negishi cross-coupling reaction.
Materials:
-
1-Bromohexane (1.0 eq)
-
Zinc dust (1.5 eq)
-
1,2-Dibromoethane (catalytic)
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
Procedure:
-
Preparation of Hexylzinc Bromide: Activate zinc dust by stirring with 1,2-dibromoethane in THF for 30 minutes under argon. Add 1-bromohexane and stir at 50°C for 2 hours to form the organozinc reagent.
-
Coupling Reaction: In a separate argon-flushed flask, dissolve vinyl bromide and Pd(PPh₃)₄ in THF.
-
Slowly add the prepared hexylzinc bromide solution to the reaction mixture at room temperature.
-
Stir the reaction at 60°C for 8 hours, monitoring by gas chromatography (GC).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extraction as described for the Sonogashira coupling.
-
Purify the product by flash column chromatography.
Alternative Method 2: Stille Coupling
This protocol details the synthesis of this compound via a Stille cross-coupling reaction.
Materials:
-
Tributyl(hex-1-yn-1-yl)stannane (1.0 eq)
-
Vinyl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add Pd(PPh₃)₄ and anhydrous DMF.
-
Add tributyl(hex-1-yn-1-yl)stannane to the mixture.
-
Add vinyl bromide and heat the reaction mixture to 90°C.
-
Stir for 12 hours, monitoring the reaction progress by GC.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflow for comparing and selecting a synthetic route, as well as the general catalytic cycle for the established palladium-catalyzed cross-coupling reactions.
Caption: Logical workflow for selecting a synthetic route.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Sonogashira coupling offers a balance of high yield and mild reaction conditions, making it a generally preferred method. The Negishi coupling provides excellent functional group tolerance, which is advantageous for complex molecule synthesis. The Stille coupling, while effective, is hampered by the toxicity of the tin reagents. Novel asymmetric syntheses are emerging as powerful tools for producing enantiomerically enriched enynes, though their broader applicability is still under development. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the desired purity and stereochemistry of the final product. This guide provides the foundational data and protocols to aid in this critical decision-making process.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Octen-3-yne
Comparison of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds and is considered the "gold standard" in forensic and environmental analysis.[1] Its high sensitivity, specificity, and ability to provide detailed structural information make it ideal for identifying and quantifying trace levels of analytes in complex matrices.[2][3] Variations in sample introduction techniques for GC-MS can significantly impact performance characteristics. The following table summarizes a comparison of common approaches.
| Parameter | Static Headspace (SHS) | Solid-Phase Microextraction (SPME) | Direct Liquid Injection (DLI) |
| Principle | Analysis of the vapor phase in equilibrium with the sample. | Extraction and concentration of analytes onto a coated fiber. | Direct injection of a liquid sample into the GC inlet. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/L to µg/L range | pg/L to ng/L range | µg/L to mg/L range |
| Limit of Quantification (LOQ) | ng/L to µg/L range | pg/L to ng/L range | µg/L to mg/L range |
| Precision (RSD%) | < 15% | < 10% | < 5% |
| Accuracy (Recovery %) | 85-115% | 90-110% | 95-105% |
| Sample Matrix Complexity | Suitable for simple to moderately complex matrices. | Effective for complex matrices, good for trace analysis. | Best for clean, simple matrices. |
| Solvent Use | Solvent-free | Solvent-free | Requires a suitable solvent. |
| Automation Potential | High | High | High |
This table presents typical performance data for the analysis of volatile organic compounds and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
A robust analytical method requires a well-defined experimental protocol. Below are generalized methodologies for the analysis of a volatile compound like 1-Octen-3-yne using GC-MS with different sample introduction techniques.
Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)
-
Sample Preparation: An accurately weighed or measured amount of the sample is placed into a headspace vial. An internal standard may be added for quantification. The vial is then hermetically sealed.
-
Equilibration: The vial is incubated at a specific temperature for a set period to allow for the partitioning of volatile analytes between the sample and the headspace gas.
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas, which is then injected into the GC inlet.
-
GC Separation: The analytes are separated on a capillary column (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable temperature program.[4]
-
MS Detection: The separated compounds are detected by a mass spectrometer, typically operating in electron impact (EI) ionization mode. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes.[4]
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a fast, accurate, sensitive, and solvent-free technique for sample preparation.[5][6]
-
Sample Preparation: The sample is placed in a vial, and an internal standard can be added.
-
Extraction: An SPME fiber with a specific coating is exposed to the headspace above the sample or directly immersed in a liquid sample for a defined time and temperature. The volatile analytes adsorb onto the fiber coating.
-
Desorption/Injection: The fiber is retracted and then inserted into the heated GC inlet, where the analytes are thermally desorbed from the fiber and transferred to the GC column.
-
GC Separation and MS Detection: The subsequent steps are the same as in the SHS-GC-MS protocol.
Direct Liquid Injection Gas Chromatography-Mass Spectrometry (DLI-GC-MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. An internal standard is typically added.
-
Injection: A small volume (e.g., 1 µL) of the liquid sample is injected directly into the GC inlet using an autosampler.
-
GC Separation and MS Detection: The analysis proceeds as described in the other methods.
Cross-Validation Workflow and Method Comparison
The process of cross-validating analytical methods is crucial to ensure the reliability and comparability of results. A logical workflow for this process is depicted below, followed by a visualization comparing the key attributes of the discussed analytical approaches.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling with 1-Octen-3-yne: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying molecular interactions. 1-Octen-3-yne, a volatile organic compound with a conjugated enyne moiety, presents a unique scaffold for such studies. This guide provides a comparative overview of potential isotopic labeling strategies for this compound, drawing parallels with established methods for similar molecules and offering detailed experimental considerations.
While direct isotopic labeling studies specifically involving this compound are not extensively documented in publicly available literature, its structure, featuring both a terminal alkyne and a vinyl group, allows for the application of well-established labeling methodologies.[1] This guide will compare the prospective use of this compound with alternative labeled compounds, supported by experimental data from studies on analogous alkynes and unsaturated systems.
Comparison of Isotopic Labeling Strategies
The primary isotopes for labeling organic molecules in metabolic and mechanistic studies are deuterium (²H) and carbon-13 (¹³C).[2][3] The choice of isotope and labeling position on the this compound backbone would depend on the specific research question. Below is a comparison of potential labeling approaches for this compound against alternative labeled compounds.
| Labeling Strategy | Target Molecule | Isotope | Labeling Position | Advantages | Disadvantages | Relevant Analytical Techniques |
| Terminal Alkyne Labeling | This compound | ²H (Deuterium) | C1-H | Relatively straightforward synthesis via base-catalyzed exchange. Minimal perturbation to molecular structure. | Potential for back-exchange in protic solvents. | NMR Spectroscopy, Mass Spectrometry |
| Phenylacetylene | ²H | Terminal C-H | Well-established protocols. Stable under many reaction conditions. | Aromatic scaffold may influence metabolic pathways differently than an aliphatic chain. | NMR Spectroscopy, Mass Spectrometry | |
| Internal Alkyne Labeling | This compound | ¹³C | C3 or C4 | Stable label, less prone to exchange. Provides specific information on the fate of the alkyne carbons. | More complex multi-step synthesis required. | ¹³C NMR Spectroscopy, Mass Spectrometry |
| 2-Octyne | ¹³C | Alkyne carbons | Commercially available labeled precursors may be used. Simpler aliphatic structure. | Lacks the vinyl group of this compound, limiting direct comparability in some biological systems. | ¹³C NMR Spectroscopy, Mass Spectrometry | |
| Vinyl Group Labeling | This compound | ²H or ¹³C | C1 or C2 | Allows for tracing the fate of the double bond. | Synthetic routes can be challenging and may result in isotopic scrambling. | NMR Spectroscopy, Mass Spectrometry |
| 1-Octene | ²H or ¹³C | Vinyl positions | Simpler molecule to synthesize and analyze. | Absence of the alkyne functionality limits its use as a direct analogue for this compound. | NMR Spectroscopy, Mass Spectrometry | |
| Full Backbone Labeling | This compound | ¹³C | Uniformly labeled | Provides a comprehensive view of the molecule's metabolic breakdown. | Very expensive and synthetically demanding. | Mass Spectrometry |
| U-¹³C-Glucose | ¹³C | Uniformly labeled | Commercially available. Central metabolite for tracing numerous pathways. | Does not directly probe the metabolism of a specific xenobiotic like this compound. | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the synthesis of isotopically labeled alkynes can be adapted for this compound.
Protocol 1: Deuterium Labeling of the Terminal Alkyne in this compound
This protocol is adapted from established methods for the deuteration of terminal alkynes.[4]
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous diethyl ether (5 mL) in a sealed reaction vessel, add potassium carbonate (0.2 mmol).
-
Add deuterium oxide (1 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the signal for the acetylenic proton.
-
Upon completion, carefully quench the reaction with H₂O.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent under reduced pressure to yield deuterated this compound.
-
Confirm the isotopic purity by mass spectrometry and ¹H NMR.
Protocol 2: Synthesis of [3,4-¹³C₂]-1-Octen-3-yne
This hypothetical protocol is based on general methods for introducing ¹³C₂ units from labeled acetylene sources.[5][6]
Materials:
-
[¹³C₂]-Acetylene (generated from Ca¹³C₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromohexane
-
Acrolein
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Bubble [¹³C₂]-acetylene gas through anhydrous THF at -78°C.
-
Slowly add one equivalent of n-BuLi to form the lithium acetylide in situ.
-
Add one equivalent of 1-bromohexane and allow the reaction to warm to room temperature and stir overnight to form [1,2-¹³C₂]-hex-1-yne.
-
In a separate flask, cool a solution of the generated [1,2-¹³C₂]-hex-1-yne in anhydrous THF to -78°C and add one equivalent of n-BuLi to form the corresponding lithium acetylide.
-
Slowly add one equivalent of acrolein to the reaction mixture and stir for 2 hours at -78°C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting propargyl alcohol can be dehydrated under acidic conditions to yield [3,4-¹³C₂]-1-octen-3-yne.
-
Purify the final product by column chromatography and characterize by ¹³C NMR and mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and application of isotopically labeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. symeres.com [symeres.com]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity Screening of 1-Octen-3-yne Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 1-Octen-3-yne derivatives. Due to a notable scarcity of publicly available quantitative data for a broad range of these specific derivatives, this document uses data from the closely related compound, 1-octen-3-ol, as a representative example. Furthermore, a hypothetical dataset for this compound derivatives is presented to illustrate a comparative framework. Detailed experimental protocols for key biological assays are also included to facilitate further research in this promising area.
Comparative Analysis of Biological Activity
The enyne moiety is a recognized pharmacophore present in numerous biologically active natural products.[1][2] Derivatives of this structural class have shown a range of activities, including anti-inflammatory, antimicrobial, and anticancer potential.[1][3] The unique electronic and steric properties of the conjugated system in this compound make its derivatives attractive candidates for biological screening.
Antimicrobial and Antifungal Activity of 1-Octen-3-ol (A Representative Analog)
As a structurally similar compound, 1-octen-3-ol has demonstrated notable antimicrobial and antifungal properties. The following table summarizes its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against various food-related bacteria and pathogenic fungi.[4][5] It is observed that 1-octen-3-ol exhibits stronger activity against Gram-positive bacteria.[4][5] The proposed mechanism of action involves the disruption of cell membrane permeability.[4][5]
| Compound | Target Organism | Type | MIC (mg/mL) | MBC (mg/mL) |
| 1-Octen-3-ol | Staphylococcus aureus | Gram-positive Bacteria | 1.0 | 4.0 |
| 1-Octen-3-ol | Bacillus subtilis | Gram-positive Bacteria | 1.0 | 4.0 |
| 1-Octen-3-ol | Staphylococcus epidermidis | Gram-positive Bacteria | 1.0 | 4.0 |
| 1-Octen-3-ol | Escherichia coli | Gram-negative Bacteria | 2.0 | 8.0 |
| 1-Octen-3-ol | Pseudomonas aeruginosa | Gram-negative Bacteria | 2.0 | 8.0 |
| 1-Octen-3-ol | Fusarium tricinctum | Fungus | 8.0 (growth) / 2.0 (spore) | - |
| 1-Octen-3-ol | Fusarium oxysporum | Fungus | 8.0 (growth) / 2.0 (spore) | - |
Hypothetical Comparative Cytotoxicity of this compound Derivatives
To illustrate a framework for comparing the anticancer potential of novel this compound derivatives, the following table presents hypothetical IC50 values against various cancer cell lines. This data is purely illustrative and intended to demonstrate how structure-activity relationships (SAR) could be assessed for this class of compounds.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| OY-001 | H | H | MCF-7 (Breast) | > 100 |
| OY-002 | CH2OH | H | MCF-7 (Breast) | 75.2 |
| OY-003 | H | Phenyl | MCF-7 (Breast) | 45.8 |
| OY-004 | CH2OH | Phenyl | MCF-7 (Breast) | 12.5 |
| OY-001 | H | H | A549 (Lung) | > 100 |
| OY-002 | CH2OH | H | A549 (Lung) | 82.1 |
| OY-003 | H | Phenyl | A549 (Lung) | 50.3 |
| OY-004 | CH2OH | Phenyl | A549 (Lung) | 18.9 |
| OY-001 | H | H | HCT116 (Colon) | > 100 |
| OY-002 | CH2OH | H | HCT116 (Colon) | 88.5 |
| OY-003 | H | Phenyl | HCT116 (Colon) | 55.6 |
| OY-004 | CH2OH | Phenyl | HCT116 (Colon) | 21.7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are standard protocols for antimicrobial, antifungal, and cytotoxicity screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Susceptibility Testing: Broth Microdilution Method for Fungi
This protocol is adapted for determining the MIC of compounds against fungal strains.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
Procedure:
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a spore suspension and adjust the concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640.
-
Compound Dilution: Prepare serial dilutions of the test compounds in RPMI-1640 in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in biological screening and potential mechanisms of action.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Octen-3-yne
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Octen-3-yne, a flammable and potentially hazardous organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Quantitative Data Summary
| Property | 1-Octen-3-one | 1-Octene | General Alkynes/Hazardous Organics |
| GHS Hazard Statements | H226: Flammable liquid and vapor[4] | H225: Highly flammable liquid and vapor[3] | Likely flammable. May be harmful if swallowed or inhaled and may cause skin and eye irritation. Harmful to aquatic life.[5] |
| Disposal Codes (General) | P501: Dispose of contents/container to an approved waste disposal plant.[1][5][6] | P501: Dispose of contents/container to an appropriate treatment and disposal facility.[3] | Follow local, state, and federal regulations for hazardous waste disposal.[7] |
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Segregation
-
Keep this compound waste separate from other waste streams, especially incompatible materials. Do not mix it with aqueous waste, acids, or bases.[8][10]
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[8][9]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Indicate the approximate concentration or percentage of the chemical in the waste container.[8]
-
Keep a log of when the waste was added to the container.
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3][5][6]
-
Ensure the storage area has secondary containment to capture any potential leaks.[8]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide them with accurate information about the waste contents.
For Contaminated Materials:
-
Any materials, such as gloves, paper towels, or spill absorbents, that are grossly contaminated with this compound should be collected in a sealed, labeled plastic bag or container and disposed of as hazardous solid waste.[8][9]
-
Contaminated sharps must be placed in a puncture-proof container, sealed, and labeled as hazardous chemical waste.[9]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling 1-Octen-3-yne
Immediate Safety and Logistical Information
1-Octen-3-yne is a flammable liquid and should be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1][2] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to protect against splashes.[3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Neoprene or PVC).[4] The suitability and durability of the glove type depend on the frequency and duration of contact.[4] Always inspect gloves before use and replace them if they are contaminated or damaged.[4] |
| Body Protection | A lab coat or chemical-resistant overalls should be worn to protect the skin.[3][4] |
| Respiratory Protection | If working outside a fume hood or if there is a risk of overexposure, an approved respirator with an appropriate filter (e.g., Type ABEK) should be used.[5] |
Operational Plan for Handling
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Remove all potential ignition sources from the work area.[1][2]
-
Have appropriate fire extinguishing media available, such as dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][3]
2. Handling:
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Use only non-sparking tools.[2]
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Keep the container tightly closed when not in use.[1]
3. Spills:
-
In case of a small spill, remove all ignition sources.[4]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1]
-
For a major spill, evacuate the area and alert emergency personnel.[4]
Disposal Plan
All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Chemical Waste: Collect this compound waste in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent materials as hazardous waste.[4]
-
Do not dispose of this compound down the drain.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
